Olanzapine-lactam
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDAJJOMLNXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176635 | |
| Record name | LY-301664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221176-49-4 | |
| Record name | LY-301664 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221176494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-301664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-301664 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154GKG25DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Formation Mechanism of Olanzapine-Lactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of olanzapine-lactam, a significant degradation product of the atypical antipsychotic drug olanzapine (B1677200). Understanding the pathways and factors influencing its formation is critical for ensuring the stability, safety, and efficacy of olanzapine drug products. This document details the underlying chemistry, kinetics, experimental protocols, and analytical methodologies pertinent to the study of this critical impurity.
Introduction to Olanzapine and its Degradation
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Despite its therapeutic efficacy, olanzapine is known to be unstable under various conditions, leading to the formation of several degradation products.[1] Among these, this compound is a prominent impurity formed through an oxidative degradation pathway. The presence of this and other impurities can impact the quality and safety of the final drug product, making a thorough understanding of its formation essential.
The Chemical Pathway of this compound Formation
The formation of this compound is primarily a result of the oxidative degradation of the thiophene (B33073) ring within the olanzapine molecule.[1][3] This process involves the opening of the thiophene ring, leading to a structural rearrangement that forms the lactam moiety. This degradation is often observed during stability studies under stressed conditions and in aged solid-state formulations.[1]
The generally proposed mechanism involves an initial oxidation of the sulfur atom in the thiophene ring, followed by ring opening and subsequent cyclization to form the lactam. This oxidative process can be influenced by various factors, including the presence of oxidizing agents, exposure to light and moisture, and elevated temperatures.[4] Autoxidation processes, which may be catalyzed by formulation excipients, have also been suggested as a key mechanism in solid dosage forms.[1]
Alongside this compound, other related oxidative degradation products such as olanzapine-ketothiolactam are often co-formed.[1]
Factors Influencing this compound Formation
Several factors can significantly influence the rate and extent of this compound formation. A thorough understanding of these factors is crucial for the development of stable olanzapine formulations.
-
Oxidative Stress: Exposure to oxidizing agents is a primary driver of lactam formation. Forced degradation studies often employ reagents like hydrogen peroxide or Oxone to simulate and accelerate this process.
-
Temperature: Elevated temperatures can accelerate the degradation of olanzapine. In samples protected from moisture, the degradation of olanzapine to its major degradation product, which can include the lactam, has been shown to be highly temperature-dependent and can follow zero-order kinetics.[5]
-
Moisture: The presence of moisture can facilitate degradation pathways. Olanzapine is known to be sensitive to moisture, which can be particularly relevant in solid dosage forms.[4]
-
pH: The degradation kinetics of olanzapine in aqueous solutions are influenced by pH. Studies have shown that the degradation can be catalyzed by both hydrogen and hydroxide (B78521) ions, following first-order kinetics.[6]
-
Excipients: Pharmaceutical excipients can play a significant role in the stability of olanzapine. Some excipients may catalyze the degradation process, leading to increased formation of this compound and other impurities.[1] For instance, an increase in the formation of a hydrolytic degradation product has been observed in the presence of lactose (B1674315) monohydrate.[4]
Quantitative Analysis of Olanzapine Degradation
The kinetics of olanzapine degradation to form the lactam and other products have been investigated under various stress conditions. The rate of degradation can often be modeled using zero-order or first-order kinetics, depending on the specific conditions.
Table 1: Summary of Quantitative Data on Olanzapine Degradation
| Stress Condition | Degradation Product(s) | Kinetic Model | Observations | Reference |
| Aqueous Solution (varying pH and temperature) | General degradation | First-order | Degradation is hydrogen and hydroxide ion-catalyzed. Temperature dependence follows the Arrhenius equation. | [6][7] |
| Solid-state (protected from moisture) | Major degradation product (including lactam) | Zero-order | Degradation is highly temperature-dependent. | [5] |
| Oxidative Stress (e.g., H₂O₂) | This compound and other oxidative impurities | - | Significant degradation observed. | [8] |
| Presence of Excipients (e.g., lactose monohydrate) | Hydrolytic degradation product | - | Increased formation of the degradation product. | [4] |
Experimental Protocols for Studying this compound Formation
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.
Objective: To induce the formation of this compound and other degradation products to elucidate the degradation pathway and develop stability-indicating analytical methods.
Protocol for Oxidative Degradation:
-
Preparation of Olanzapine Solution: Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Hydrogen Peroxide: To the olanzapine solution, add a specific concentration of hydrogen peroxide (e.g., 3% v/v).
-
Temperature: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours).[8]
-
Oxone: In a reaction flask, dissolve olanzapine in an organic solvent and water. Add Oxone and sodium hydroxide and monitor the reaction until the olanzapine is consumed.
-
-
Sample Analysis: At specified time intervals, withdraw aliquots of the stressed solution. Neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Synthesis of this compound Reference Standard
The synthesis of this compound is necessary to obtain a pure reference standard for analytical method development and validation.
Protocol for Synthesis:
A multi-step synthesis from olanzapine has been reported with a yield of approximately 7%.[1] Another method involves the reaction of olanzapine with Oxone in the presence of sodium hydroxide.
-
Reaction Setup: Dissolve olanzapine in a mixture of an organic solvent (e.g., N,N-dimethylformamide) and water in a reaction flask.
-
Addition of Reagents: Add Oxone and sodium hydroxide to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 20-25°C) and monitor the disappearance of olanzapine using a suitable technique like TLC.
-
Work-up and Purification: Adjust the pH of the reaction mixture to 6-7. Extract the product with an organic solvent (e.g., dichloromethane). The crude product can then be purified by recrystallization from a suitable solvent like acetonitrile to yield pure this compound.
Analytical Methodologies for Detection and Quantification
A stability-indicating analytical method is crucial for the accurate quantification of olanzapine and the separation of its degradation products, including this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.
Table 2: Typical RP-HPLC Method Parameters for Olanzapine and Impurity Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) | [9] |
| Flow Rate | 1.0 - 1.5 mL/min | [10] |
| Detection | UV at a specific wavelength (e.g., 254 nm or 258 nm) | [10] |
| Column Temperature | Ambient or controlled (e.g., 30°C) | |
| Injection Volume | 10 - 20 µL | [10] |
The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the intended purpose of quantifying olanzapine and its impurities.
Conclusion
The formation of this compound is a critical degradation pathway for olanzapine, driven primarily by oxidative stress. A comprehensive understanding of the mechanism, influencing factors, and kinetics of its formation is paramount for the development of stable and safe olanzapine drug products. The implementation of robust forced degradation studies and the use of validated stability-indicating analytical methods are essential tools for researchers, scientists, and drug development professionals in mitigating the risks associated with this and other degradation impurities.
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine degradation kinetics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine degradation kinetics in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 8. ijrar.org [ijrar.org]
- 9. researchgate.net [researchgate.net]
- 10. sennosbiotech.com [sennosbiotech.com]
Olanzapine Degradation Pathways: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of olanzapine (B1677200), a widely used atypical antipsychotic medication. Understanding the degradation profile of a pharmaceutical compound is critical for ensuring its quality, safety, and efficacy. This document details the degradation of olanzapine under various stress conditions, including oxidative, hydrolytic, and photolytic stress, as well as its metabolic degradation pathways. The information presented herein is intended to support research, development, and quality control activities related to olanzapine and its formulations.
Introduction
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is susceptible to degradation through several pathways, leading to the formation of various degradation products. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods. This guide summarizes the key degradation pathways, provides quantitative data on degradation products, and outlines the experimental protocols used to elicit and analyze this degradation.
Degradation Under Stress Conditions
Forced degradation studies of olanzapine have revealed its susceptibility to oxidative and, to a lesser extent, acidic and alkaline conditions, while it remains relatively stable under photolytic and thermal stress.
Oxidative Degradation
Oxidative conditions are the most significant factor in the degradation of olanzapine. Exposure to oxidizing agents such as hydrogen peroxide leads to the formation of several degradation products, primarily through the oxidation of the thiophene (B33073) and diazepine (B8756704) rings.
Two notable oxidative degradation products that have been isolated from solid oral formulations are (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, resulting from the oxidation of the thiophene ring[1]. Other identified oxidative degradants include 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one, 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one, and a dimer, 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][3]diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one[2]. The major degradation product identified in some studies is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one[4][5].
Hydrolytic Degradation (Aqueous Solutions)
The degradation of olanzapine in aqueous solutions follows first-order kinetics and is subject to both hydrogen and hydroxide (B78521) ion-catalyzed hydrolysis[3][6][7]. The rate of degradation is dependent on pH and temperature[3][7]. While olanzapine is more stable in acidic solutions, it does undergo degradation under both acidic and alkaline conditions[8]. For instance, in one study, approximately 20% degradation was observed when olanzapine was heated in 0.1N HCl for 12 hours[9].
Photolytic and Thermal Degradation
Olanzapine is generally found to be stable under photolytic conditions[2][4]. Similarly, while temperature can influence the rate of degradation in the presence of other stressors like moisture, olanzapine in its solid form shows relative stability to dry heat alone[5][9].
Metabolic Degradation Pathways
Olanzapine is extensively metabolized in the liver through several pathways, primarily oxidation and direct glucuronidation[6][10]. The main enzymes involved are from the Cytochrome P450 (CYP) family and UDP-glucuronosyltransferases (UGT).
The major metabolic pathways include:
-
N-demethylation: Primarily mediated by CYP1A2, with minor contributions from CYP2D6, to form 4'-N-desmethylolanzapine[11][12].
-
Hydroxylation: The formation of 2-hydroxymethylolanzapine is a minor pathway catalyzed by CYP2D6[11][12].
-
Direct Glucuronidation: A major pathway leading to the formation of the 10-N-glucuronide, which is the most abundant circulating metabolite. This reaction is catalyzed by UGT1A4[6][7][12]. A 4'-N-glucuronide is also formed as a minor metabolite[6].
-
N-oxidation: Formation of olanzapine N-oxide is mediated by the flavin-containing monooxygenase (FMO) system[13].
Quantitative Data on Degradation
The following tables summarize the quantitative data on olanzapine degradation products identified under various stress conditions.
Table 1: Oxidative Degradation Products of Olanzapine
| Degradation Product Name | Molecular Ion (m/z) | Stress Condition | Analytical Method | Reference |
| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | - | Thermally Stressed Formulation | HPLC, UV, IR, MS, NMR | [1] |
| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | - | Thermally Stressed Formulation | HPLC, UV, IR, MS, NMR | [1] |
| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one | 247.4 | Hydrogen Peroxide | HPLC, LC-MS-MS, NMR | [2] |
| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one | 231.4 | Hydrogen Peroxide | HPLC, LC-MS-MS, NMR | [2] |
| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][3]diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | 459.3 | Hydrogen Peroxide | HPLC, LC-MS-MS, NMR | [2] |
Table 2: Hydrolytic Degradation of Olanzapine
| Stress Condition | Temperature | Duration | % Degradation | Kinetic Order | Reference |
| 0.1N HCl | 80°C | 12 h | ~20% | - | [9] |
| Aqueous Solution (pH dependent) | Various | - | Rate constants determined | First-order | [6][7] |
| Acidic and Alkaline Media | - | - | Degradation observed | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of olanzapine.
Forced Degradation Studies
-
Acidic Hydrolysis: Olanzapine solution (e.g., 500 µg/mL) is prepared in 0.1 M HCl and heated at 80°C for a specified period (e.g., 12-24 hours)[9].
-
Alkaline Hydrolysis: Olanzapine solution is prepared in 0.1 M NaOH and heated at 80°C for a specified period (e.g., 12-24 hours)[9].
-
Oxidative Degradation: Olanzapine is dissolved in a solution of hydrogen peroxide (e.g., 3% or 10%) and kept at room temperature for a defined duration (e.g., 24 hours)[2][9].
-
Photolytic Degradation: Olanzapine solution or solid drug is exposed to a xenon lamp or UV light in a transparent container for a specified duration to assess light stability.
-
Thermal Degradation: Solid olanzapine is exposed to dry heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours)[9].
Analytical Methodology: Stability-Indicating HPLC Method
A common analytical technique for separating and quantifying olanzapine and its degradation products is reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed[2][9].
-
Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM disodium (B8443419) hydrogen phosphate (B84403), pH adjusted to 7.4) and an organic solvent like acetonitrile[2]. Another example is a mobile phase of 75 mM potassium dihydrogen phosphate buffer (pH 4.0)–acetonitrile–methanol (55:40:5, v/v/v)[9].
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min[9].
-
Detection: UV detection is commonly performed at a wavelength of 227 nm or 271 nm[2][9].
-
Sample Preparation: Degraded samples are diluted to an appropriate concentration with the mobile phase before injection.
Mass Spectrometry (LC-MS-MS) for Structural Elucidation
-
Ionization Source: Electrospray ionization (ESI) is commonly used to generate ions of the degradation products[2].
-
Mass Analyzer: A mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent ions and their fragments.
-
Fragmentation Studies: Collision-induced dissociation (CID) is performed to obtain fragmentation patterns, which help in elucidating the structure of the degradation products[2].
Visualizations of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.
Caption: Oxidative degradation pathway of olanzapine.
Caption: Metabolic degradation pathway of olanzapine.
References
- 1. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Olanzapine metabolism by CYP1A2/CYP2D6 and hyperglycaemia | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. Role of the smoking-induced cytochrome P450 (CYP)1A2 and polymorphic CYP2D6 in steady-state concentration of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Glucuronidation of olanzapine by cDNA-expressed human UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the antipsychotic drug olanzapine by CYP3A43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. ClinPGx [clinpgx.org]
- 12. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Olanzapine-Lactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of olanzapine-lactam. This compound, a significant degradation product of the atypical antipsychotic drug olanzapine (B1677200), is of considerable interest in pharmaceutical research and development for impurity profiling and stability studies.
Chemical Identity and Physicochemical Properties
This compound, systematically named (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a key impurity and degradation product of olanzapine.[1][2] Its formation is primarily attributed to the oxidative degradation of the thiophene (B33073) ring in the olanzapine molecule.[1][2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |
| Synonyms | (Z)-Olanzapine Ketolactam, Olanzapine Impurity C |
| CAS Number | 1017241-34-7 |
| Molecular Formula | C₁₇H₂₀N₄O₂ |
| Molecular Weight | 312.37 g/mol |
Table 2: Physicochemical Data of this compound
| Property | Value |
| Melting Point | 188-191 °C (predicted) |
| Boiling Point | 446.4 ± 55.0 °C at 760 mmHg (predicted) |
| pKa | 10.45 ± 0.40 (predicted) |
| Solubility | Slightly soluble in DMSO and Methanol. |
Synthesis of this compound
This compound can be synthesized from olanzapine through an oxidative process. A common laboratory-scale synthesis involves the reaction of olanzapine with an oxidizing agent that mimics singlet oxygen.
This protocol is based on a patented method for the synthesis of olanzapine-related substances.
Materials:
-
Olanzapine
-
Organic solvent (e.g., Methanol, Ethanol, Dichloromethane, Chloroform, N,N-Dimethylformamide, or N-Methylpyrrolidone)
-
Water
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid (2M)
-
Acetonitrile (B52724) (for recrystallization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve olanzapine in a mixture of an organic solvent and water. A typical ratio is 5-10 mL of organic solvent and 10-15 mL of water per gram of olanzapine.
-
To the stirred solution, add Oxone® and sodium hydroxide. The molar ratio of olanzapine:Oxone®:sodium hydroxide is typically 1:1-2:2-4.
-
Maintain the reaction temperature between 10-80 °C (optimally 20-25 °C) and continue stirring until thin-layer chromatography (TLC) indicates the disappearance of the olanzapine starting material.
-
Once the reaction is complete, adjust the pH of the mixture to 6-7 using 2M hydrochloric acid.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from acetonitrile to yield the purified product.
Logical Flow of Synthesis:
Analytical Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 191.60 | C=O (ketone) |
| 155.49 | C=O (lactam) |
| 153.85 | C=N |
| 139.91 | Aromatic C |
| 137.88 | Aromatic C |
| 124.76 | Aromatic CH |
| 123.38 | Aromatic CH |
| 121.35 | Aromatic CH |
| 118.48 | Aromatic CH |
| 109.05 | =C (exocyclic) |
| 53.57 | Piperazine CH₂ |
| 47.61 | Piperazine CH₂ |
| 45.98 | N-CH₃ |
Note: Detailed ¹H NMR data is not available in the provided search results.
Detailed IR spectral data with peak assignments for this compound is not available in the provided search results. General characteristic peaks would include C=O stretching for the lactam and ketone groups, C=N stretching, and aromatic C-H and C=C stretching.
Detailed mass spectrometry fragmentation data for this compound is not available in the provided search results. The molecular ion peak would be expected at m/z 312.37.
Olanzapine Degradation Pathway
This compound is a product of the oxidative degradation of olanzapine. This process involves the opening of the thiophene ring.
This technical guide serves as a foundational resource for professionals engaged in the development and analysis of olanzapine and its related compounds. The provided data and protocols are essential for the accurate identification, synthesis, and quantification of this compound, ensuring the quality and stability of olanzapine formulations.
References
An In-depth Technical Guide to the Oxidative Degradation Products of Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation of olanzapine (B1677200), an atypical antipsychotic medication. Understanding the degradation pathways and the resulting products is crucial for ensuring the stability, safety, and efficacy of olanzapine drug products. This document details the identified oxidative degradation products, the experimental conditions that lead to their formation, and the analytical methodologies for their characterization.
Identified Oxidative Degradation Products of Olanzapine
Forced degradation studies under oxidative stress have revealed several degradation products of olanzapine. The primary sites of oxidation are the thiophene (B33073) and diazepine (B8756704) rings of the olanzapine molecule.[1][2] The following table summarizes the key identified oxidative degradation products.
| Degradation Product Name | Other Names | Molecular Formula | Comments | Reference |
| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | - | C₁₇H₁₈N₄O₂ | Results from the oxidation of the thiophene ring. | [1] |
| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | - | C₁₇H₁₈N₄OS | Results from the oxidation of the thiophene ring. | [1] |
| 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][1][2]diazepine-2(3H)-thione | Hydroxymethylidene thione | C₁₅H₁₆N₄OS | Identified in stressed and stability studies of olanzapine drug substance and product. | [3] |
| (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][1][2]diazapine-2(3H)-thione | Acetoxymethylidene thione | C₁₇H₁₈N₄O₂S | Identified in stressed and stability studies of olanzapine drug substance and product. | [3] |
| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][2]diazepin-4-one | - | C₁₃H₁₁N₃O₂S | Formed under oxidative stress conditions. | [4] |
| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][2]diazepin-4-one | - | C₁₃H₁₁N₃OS | A major degradation product identified under oxidative stress. | [4] |
| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | - | C₂₆H₂₀N₆OS₂ | A dimeric impurity formed under oxidative conditions. | [4] |
| Olanzapine N-oxide | - | C₁₇H₂₀N₄OS | Formed due to aerial oxidation. | [5] |
Quantitative Analysis of Olanzapine Degradation
The extent of olanzapine degradation under oxidative stress varies depending on the specific conditions. The following table presents a summary of quantitative data from various forced degradation studies.
| Stress Condition | Drug Concentration | Temperature | Duration | % Degradation of Olanzapine | Reference |
| 3% H₂O₂ | 500 µg/mL | Room Temperature | 24 hours | Not specified, but degradation observed. | [6] |
| 10% H₂O₂ | 200 mg/mL | Room Temperature | 24 hours | Major degradation products obtained. | [2] |
Experimental Protocols
Forced Degradation Study under Oxidative Conditions
This protocol outlines a general procedure for inducing oxidative degradation of olanzapine for the purpose of identifying and quantifying degradation products.
Materials:
-
Olanzapine bulk drug or drug product
-
Hydrogen peroxide (H₂O₂) solution (3% or 10% v/v)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of olanzapine and dissolve it in a suitable solvent, such as methanol, to a final concentration of approximately 500 µg/mL to 200 mg/mL.[2][6]
-
Stress Application: To the olanzapine solution, add a specified volume of hydrogen peroxide solution (e.g., 3% or 10%).[2][6]
-
Incubation: Store the mixture at room temperature for a defined period, typically 24 hours.[2][6]
-
Sample Analysis: After the incubation period, dilute the stressed sample to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating and quantifying olanzapine from its degradation products.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile (B52724) and methanol in a ratio of 55:40:5, v/v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 227 nm.[6]
-
Injection Volume: 20 µL.
Method Validation Parameters:
The following table summarizes typical validation parameters for an HPLC method for olanzapine and its degradation products.
| Parameter | Olanzapine | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.15 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.45 µg/mL | [7] |
| Precision (%RSD) | < 2% | [7] |
| Accuracy (% Recovery) | 98 - 102% | [7] |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for the oxidative forced degradation study of olanzapine.
Olanzapine Oxidative Degradation Products Relationship
Caption: Relationship between olanzapine and its major oxidative degradation products.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ijprajournal.com [ijprajournal.com]
Synthesis of Olanzapine-Lactam Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine (B1677200), an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder. As with any pharmaceutical compound, controlling impurities is critical to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the synthesis, formation, and control of a significant degradation product: olanzapine-lactam impurity. This document details the mechanisms of its formation, provides explicit experimental protocols for its synthesis, outlines analytical methods for its characterization, and discusses strategies for its control in drug manufacturing and formulation.
Introduction to Olanzapine and its Lactam Impurity
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a potent antagonist of dopamine (B1211576) and serotonin (B10506) receptors.[1] Its thienobenzodiazepine structure, however, is susceptible to oxidative degradation, leading to the formation of several impurities. One of the most notable is the this compound impurity, also referred to as olanzapine ketolactam.[3] This impurity is a degradation product resulting from the oxidation and subsequent ring-opening of the thiophene (B33073) moiety of the olanzapine molecule.[1] Its presence in the final drug product is a critical quality attribute that must be carefully monitored and controlled. The chemical and physical properties of this impurity are summarized in Table 1.
| Property | Value |
| IUPAC Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |
| CAS Number | 1017241-34-7[2][4] |
| Molecular Formula | C17H20N4O2[2][4] |
| Molecular Weight | 312.37 g/mol [2] |
| Appearance | Light yellow to yellow solid[1] |
Table 1: Chemical and Physical Properties of this compound Impurity
Mechanism of Formation: Oxidative Degradation
The formation of this compound impurity is primarily an oxidative process. The thiophene ring of the olanzapine molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This process can be catalyzed by factors such as light, heat, and the presence of certain pharmaceutical excipients.[1] The degradation pathway involves the oxidation of the sulfur atom in the thiophene ring, leading to the formation of unstable intermediates that undergo ring-opening and rearrangement to form the lactam and the related ketothiolactam impurity.[1][5]
Synthesis of this compound Impurity
For research and analytical purposes, the synthesis of this compound impurity is essential for its use as a reference standard. Two primary synthetic routes have been reported: oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and oxidation with Oxone.
Synthesis via Oxidation with PTAD
This method utilizes PTAD, a powerful dienophile and a singlet oxygen mimic, to achieve the oxidative transformation of olanzapine.[6]
Experimental Protocol:
-
Dissolution: Dissolve olanzapine in a suitable organic solvent such as dichloromethane (B109758) or chloroform.
-
Reaction with PTAD: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent to the olanzapine solution at room temperature. The reaction is typically rapid, as indicated by a color change.
-
Monitoring: Monitor the reaction progress using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the olanzapine is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable reducing agent if necessary. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the this compound impurity. The reported yield for this multi-step process is approximately 7%.[1]
Synthesis via Oxidation with Oxone
A patented method describes the synthesis of this compound impurity using Oxone (potassium peroxymonosulfate) as the oxidizing agent in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, add olanzapine, an organic solvent (e.g., N,N-dimethylformamide), and water.
-
Addition of Reagents: To the stirred mixture, add Oxone, followed by the addition of sodium hydroxide.
-
Reaction Conditions: Continue the reaction at a controlled temperature (e.g., 20-25°C) until the starting material (olanzapine) is no longer detectable by TLC.
-
pH Adjustment and Extraction: Adjust the pH of the reaction mixture to 6-7 with an acid (e.g., 2M hydrochloric acid). Extract the product into an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure this compound impurity. This method has been reported to yield the product in high purity (99.1%) and good yield (86.5%).
Analytical Methods for Characterization and Quantification
A variety of analytical techniques are employed to identify, characterize, and quantify the this compound impurity.
| Analytical Technique | Purpose | Key Parameters |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and Quantification | Column: C18 or C8; Mobile Phase: Gradient or isocratic elution with a mixture of buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile, methanol); Detection: UV at a specific wavelength (e.g., 254 nm). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Structural Confirmation | Provides molecular weight information (m/z) of the impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Provides detailed information about the chemical structure, including the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the lactam carbonyl group. |
Table 2: Analytical Techniques for this compound Impurity
Control Strategies in Drug Manufacturing
The control of this compound impurity is a critical aspect of ensuring the quality and stability of the final drug product. Strategies to minimize its formation include:
-
Control of Raw Materials: Ensuring the purity of starting materials and reagents to prevent the introduction of oxidative species.
-
Optimization of Process Parameters: Careful control of reaction conditions such as temperature, reaction time, and pH during the synthesis of olanzapine can minimize the formation of degradation products.
-
Use of Antioxidants: Incorporation of suitable antioxidants in the formulation can help to prevent oxidative degradation during storage.
-
Appropriate Packaging: Using packaging materials that protect the drug product from light and moisture can significantly enhance its stability.
-
Strict In-process Controls and Finished Product Testing: Regular monitoring of the impurity levels at various stages of manufacturing and in the final product is essential to ensure compliance with regulatory limits.
Conclusion
The this compound impurity is a significant degradation product of olanzapine, formed through an oxidative pathway. A thorough understanding of its formation mechanism is crucial for the development of robust control strategies. This guide has provided detailed synthetic protocols for the preparation of this impurity, which is vital for its use as a reference standard in analytical method development and validation. By implementing the outlined analytical techniques and control strategies, pharmaceutical scientists and manufacturers can ensure the quality, safety, and efficacy of olanzapine-containing drug products.
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]
- 3. CAS 1017241-34-7 Olanzapine Lactam Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 5. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Olanzapine-Lactam: A Critical Guide to a Potential Impurity in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of olanzapine-lactam, a potential impurity in the manufacturing and storage of the atypical antipsychotic drug olanzapine (B1677200). Understanding the formation, identification, and control of this impurity is crucial for ensuring the safety, efficacy, and stability of olanzapine drug products. This document outlines the conditions leading to the formation of this compound, detailed experimental protocols for its detection and synthesis, and a summary of regulatory expectations.
Introduction to Olanzapine and the Significance of this compound
Olanzapine, with the chemical name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[2][3] As with any pharmaceutical compound, the presence of impurities can impact the quality, safety, and efficacy of the final drug product. This compound, chemically known as (3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, has been identified as a significant degradation product.[1][4] Its formation is primarily associated with oxidative and thermal stress, making its monitoring and control a critical aspect of drug development and manufacturing.[1]
Formation and Degradation Pathway
This compound is not typically formed during the synthesis of olanzapine but rather as a degradant.[1] Forced degradation studies have shown that olanzapine is susceptible to oxidation, leading to the formation of several impurities, including the lactam derivative. The primary mechanism involves the oxidation of the thieno[2,3-b][1]benzodiazepine ring system.[1]
The formation of this compound is a result of the oxidative degradation of the thiophene (B33073) ring of the olanzapine molecule.[1][4] This process can be initiated by exposure to atmospheric oxygen, especially when catalyzed by factors such as heat and the presence of certain excipients in the formulation.[1]
Below is a diagram illustrating the proposed oxidative degradation pathway of olanzapine to this compound.
Quantitative Data and Pharmacopeial Limits
The acceptable levels of impurities in a drug substance are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). While specific quantitative data from forced degradation studies showing the exact percentage of this compound formation is not consistently reported in publicly available literature, the general acceptance criteria for related compounds in olanzapine are outlined. It is important to note that this compound may be controlled as a specified or unspecified impurity depending on the monograph.
| Impurity Name | Pharmacopeia | Specification |
| Olanzapine Related Compound A | USP | Not more than 0.1% |
| Olanzapine Related Compound B | USP | Not more than 0.1% |
| Olanzapine Impurity D | EP | Not more than 0.10% |
| Any individual unspecified impurity | USP | Not more than 0.10% |
| Total impurities | USP | Not more than 0.4% |
Note: The chemical name for this compound, (3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, should be used to confirm its status and specific limits within the current USP and EP monographs. The limits presented are for known related compounds and general impurity thresholds.
Experimental Protocols
Forced Degradation Study of Olanzapine
This protocol is a general guideline for inducing the degradation of olanzapine to generate impurities, including this compound, for analytical method development and validation.
Objective: To generate degradation products of olanzapine under various stress conditions.
Materials:
-
Olanzapine drug substance
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of olanzapine in 10 mL of 0.1 N HCl. Reflux the solution for 4 hours at 80°C. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of olanzapine in 10 mL of 0.1 N NaOH. Reflux the solution for 4 hours at 80°C. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of olanzapine in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.
-
Thermal Degradation: Place 10 mg of olanzapine in a petri dish and expose it to dry heat at 105°C for 24 hours. Dissolve the sample in a suitable solvent and dilute to a suitable concentration with the mobile phase.
-
Photolytic Degradation: Expose a solution of olanzapine (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method.
Synthesis of this compound
The synthesis of this compound is typically performed for its use as a reference standard in analytical methods. The following is a representative multi-step synthesis with a reported yield of 7%.[1]
Objective: To synthesize this compound for use as a reference standard.
Materials:
-
Olanzapine
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction: Dissolve olanzapine in dichloromethane. Add a solution of PTAD in dichloromethane dropwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.
-
Characterization: The structure of the synthesized this compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Method for the Determination of Olanzapine and this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of olanzapine from its impurities.
Objective: To provide a validated HPLC method for the analysis of olanzapine and its related substances, including this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
System Suitability:
-
Tailing factor for olanzapine peak: Not more than 1.5
-
Theoretical plates for olanzapine peak: Not less than 2000
-
Resolution between olanzapine and this compound: Not less than 2.0
Mandatory Visualizations
Olanzapine Synthesis Workflow
The following diagram illustrates a typical synthetic route for olanzapine.
Logical Relationship in Impurity Profiling
The following diagram illustrates the logical workflow for identifying and controlling impurities like this compound in drug development.
References
Olanzapine-Lactam: A Comprehensive Technical Guide
CAS Number: 1017241-34-7
This technical guide provides an in-depth overview of olanzapine-lactam, a significant degradation product and potential impurity of the atypical antipsychotic drug olanzapine (B1677200). This document is intended for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry.
Chemical and Physical Data
This compound, also known as (Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1,3-dihydro-2H-benzo[b][1][2]diazepin-2-one, is formed under thermal or oxidative stress conditions.[3] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1017241-34-7 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | [1][2][9][7] |
| Molecular Weight | 312.37 g/mol | [1][9][7] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% (commercially available) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Formation and Synthesis
This compound is an oxidative degradation product of olanzapine. Its formation involves the oxidation and subsequent ring-opening of the thiophene (B33073) ring of the parent olanzapine molecule.[1] This degradation can be particularly relevant in solid oral formulations, where it is proposed to occur via autoxidation processes, potentially catalyzed by excipients.[1] The formation of this compound is often accompanied by the production of ketothiolactam.[1]
Synthetic Protocol
A patented method describes the synthesis of this compound (referred to as compound I in the patent) from olanzapine. The process involves the use of Oxone as an oxidizing agent in the presence of sodium hydroxide (B78521).
Experimental Protocol:
-
Reaction Setup: To a reaction flask, add olanzapine, an organic solvent (e.g., 5-10 mL per gram of olanzapine), and water (e.g., 10-15 mL per gram of olanzapine).
-
Reagent Addition: Sequentially add Oxone and sodium hydroxide to the reaction mixture. A preferred molar ratio of olanzapine:Oxone:sodium hydroxide is 1:1-1.2:3-4.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, preferably between 20-25°C, until the olanzapine is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, adjust the pH of the reaction mixture to 6-7.
-
Purification: The product is then extracted and purified by recrystallization to yield this compound.
Analytical Methodologies
The detection and quantification of this compound as an impurity in olanzapine drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
| Parameter | HPLC Method 1 | UPLC Method |
| Column | Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm) | Acquity UPLC BEH C-18 (100 mm x 2.1 mm; 1.7 µm) |
| Mobile Phase | Gradient elution with 0.2 M ammonium (B1175870) acetate (B1210297) (pH 4.50) and Acetonitrile | Not specified |
| Flow Rate | 1.0 mL/min | 0.36 mL/min |
| Detection | Photo Diode Array (PDA) at 254 nm | Photodiode array detector (DAD/PDA) |
| Reference | [4] | [2] |
A simple and stability-indicating reverse-phase HPLC method has been developed for the determination of olanzapine and its related impurities, including this compound.[1]
Degradation Pathway and Analytical Workflow
The following diagrams illustrate the degradation pathway of olanzapine to this compound and a general workflow for its analytical determination.
Caption: Oxidative degradation of olanzapine.
Caption: Analytical workflow for this compound.
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. sciensage.info [sciensage.info]
- 3. caymanchem.com [caymanchem.com]
- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 6. ijrar.org [ijrar.org]
- 7. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacological Activity of Olanzapine-Lactam: An In-Depth Technical Guide
An Examination of a Key Olanzapine (B1677200) Degradation Product
Abstract
Olanzapine, a widely prescribed second-generation antipsychotic, undergoes degradation through various pathways, with oxidative processes leading to the formation of several byproducts. Among these, olanzapine-lactam has been identified as a significant degradation product. This technical guide aims to provide a comprehensive overview of the pharmacological activity of this compound for researchers, scientists, and drug development professionals. However, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of the specific pharmacological actions of this particular compound. While the pharmacology of the parent drug, olanzapine, is extensively documented, data on the receptor binding affinity, in vitro functional activity, and in vivo effects of this compound are notably absent. This guide will therefore focus on the known information regarding the formation of this compound and will contrast this with the well-established pharmacological profile of olanzapine to highlight areas for future research.
Introduction
Olanzapine is a thienobenzodiazepine derivative that exhibits a complex and multifaceted receptor binding profile, contributing to its efficacy in treating schizophrenia and bipolar disorder. Its therapeutic action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The stability of olanzapine is a critical factor in its formulation and storage, as degradation can lead to the formation of impurities with potentially altered pharmacological and toxicological profiles. One such impurity, formed under oxidative stress, is this compound. Understanding the pharmacological activity of this degradation product is crucial for a complete safety and efficacy assessment of olanzapine formulations.
Formation of this compound
This compound is recognized as an oxidative degradation product of olanzapine. Its formation is often observed during stability studies of olanzapine under stress conditions, particularly in the presence of oxidizing agents. The lactam moiety is formed through oxidation of the diazepine (B8756704) ring of the olanzapine molecule.
Below is a simplified representation of the oxidative degradation pathway leading to the formation of this compound.
Caption: Oxidative degradation of olanzapine to this compound.
Pharmacological Profile of Olanzapine (Parent Compound)
To provide a framework for potential future studies on this compound, it is essential to detail the well-characterized pharmacological profile of the parent compound, olanzapine. Olanzapine interacts with a wide range of neurotransmitter receptors.
Receptor Binding Affinity of Olanzapine
The receptor binding profile of olanzapine has been extensively studied using radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Receptor Binding Profile of Olanzapine
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | 31 |
| D2 | 11 |
| D3 | 49 |
| D4 | 27 |
| Serotonin Receptors | |
| 5-HT2A | 4 |
| 5-HT2C | 11 |
| 5-HT3 | 57 |
| 5-HT6 | 10 |
| Adrenergic Receptors | |
| α1 | 19 |
| α2 | 230 |
| Muscarinic Receptors | |
| M1 | 2.5 |
| M2 | 18 |
| M3 | 25 |
| M4 | 10 |
| M5 | 6 |
| Histamine Receptors | |
| H1 | 7 |
Note: The Ki values presented are compiled from various sources and may vary between studies.
Experimental Protocols for Receptor Binding Assays (General Methodology)
-
Objective: To determine the in vitro affinity of a test compound for various neurotransmitter receptors.
-
Method: Radioligand binding assays are performed using cell membranes prepared from recombinant cell lines expressing the specific human receptor subtype or from animal brain tissue.
-
Procedure:
-
Cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) at a fixed concentration.
-
Increasing concentrations of the test compound (e.g., olanzapine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways Associated with Key Olanzapine Receptors
The antagonist activity of olanzapine at D2 and 5-HT2A receptors modulates downstream signaling cascades critical to its antipsychotic effects.
Caption: Key signaling pathways modulated by olanzapine.
Pharmacological Activity of this compound: A Knowledge Gap
Despite being a known degradation product, a comprehensive search of the scientific literature did not yield any specific data on the pharmacological activity of this compound. Key missing information includes:
-
Receptor Binding Affinity: There are no published Ki values for this compound at any of the receptors targeted by olanzapine or other relevant central nervous system receptors.
-
In Vitro Functional Activity: Data from functional assays, such as IC50 or EC50 values, which would characterize this compound as an agonist, antagonist, or inverse agonist at these receptors, are not available.
-
In Vivo Studies: There is no information on the in vivo effects of this compound on animal models of psychosis or its potential to induce side effects associated with olanzapine, such as weight gain or metabolic disturbances.
Proposed Future Research
To address the current knowledge gap, a systematic pharmacological evaluation of this compound is warranted. The following experimental workflow is proposed:
Caption: Proposed workflow for pharmacological characterization.
Conclusion
While this compound is a recognized degradation product of olanzapine, its pharmacological activity remains uncharacterized in the public domain. The lack of data on its receptor binding profile and functional activity represents a significant gap in the comprehensive understanding of olanzapine's stability and overall pharmacological profile. The well-defined pharmacology of olanzapine provides a clear roadmap for the necessary future investigations into this and other metabolites and degradation products. Such studies are imperative for ensuring the complete safety and efficacy profile of olanzapine formulations and for advancing the understanding of its structure-activity relationships. Drug development professionals and researchers are encouraged to pursue the pharmacological characterization of this compound to fill this critical knowledge void.
In Vitro Metabolism of Olanzapine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of olanzapine (B1677200), with a particular focus on the enzymatic pathways and the distinction from oxidative degradation products. Olanzapine is an atypical antipsychotic extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Understanding its metabolic profile is critical for drug development, assessing drug-drug interactions, and interpreting pharmacokinetic variability.
Executive Summary
Olanzapine undergoes extensive phase I and phase II metabolism. The primary oxidative pathways are catalyzed by CYP1A2, with minor contributions from CYP2D6 and CYP2C8, leading to the formation of N-desmethyl-olanzapine and various hydroxylated metabolites. Flavin-containing monooxygenase 3 (FMO3) is responsible for the formation of olanzapine N-oxide. The main phase II reaction is direct glucuronidation, predominantly catalyzed by UGT1A4. The term "olanzapine lactam" generally refers to an oxidative degradation product formed from the thiophene (B33073) ring of the molecule, rather than a direct enzymatic metabolite. This guide will detail the established metabolic pathways, provide experimental protocols for their in vitro investigation, and present quantitative kinetic data.
Olanzapine Metabolic Pathways
The in vitro metabolism of olanzapine is complex, involving multiple enzymes and resulting in several metabolites. The major pathways are N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucuronidation.
Phase I Metabolism (Oxidative)
-
N-demethylation: The formation of 4'-N-desmethyl-olanzapine is a significant pathway. While CYP1A2 is a major contributor, CYP2C8 has also been identified as playing a substantial role.[1]
-
Hydroxylation: Aromatic hydroxylation leads to the formation of 7-hydroxy-olanzapine, primarily catalyzed by CYP1A2.[1][2] The formation of 2-hydroxymethyl-olanzapine is a minor pathway mediated by CYP2D6.[2][3][4]
Phase II Metabolism (Conjugative)
-
Glucuronidation: Direct N-glucuronidation is a major metabolic route for olanzapine. The formation of olanzapine-10-N-glucuronide is the most abundant metabolic pathway and is primarily catalyzed by UGT1A4.[5] UGT2B10 also shows activity towards olanzapine glucuronidation.[5] Olanzapine-4'-N-glucuronide is another glucuronide metabolite that has been identified.[5]
The Formation of Olanzapine Lactam
It is important to distinguish between enzymatic metabolism and chemical degradation. The "Olanzapine Lactam Impurity" is described as a degradation product that results from the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.[6] Its formation, often accompanied by ketothiolactam, is noted to occur in solid-state formulations under stress conditions and is thought to be a result of autoxidation, potentially catalyzed by excipients.[6][7] Therefore, olanzapine lactam is not typically considered a direct metabolite of in vitro enzymatic reactions but rather a product of chemical instability.
Quantitative Data on Olanzapine Metabolism
The following tables summarize the kinetic parameters for the formation of major olanzapine metabolites in vitro. These values are essential for predicting metabolic clearance and potential drug interactions.
Table 1: Kinetic Parameters for Olanzapine Metabolite Formation by Human Liver Microsomes (HLM)
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| N-desmethyl-olanzapine | 28.6 | 139 |
| 7-hydroxy-olanzapine | 12.3 | 41.8 |
| Olanzapine-N-oxide | 40.5 | 118 |
| Olanzapine-10-N-glucuronide | 290 | 1140 |
Data sourced from Korprasertthaworn et al. (2015). Note: Assays were conducted in the presence of 2% bovine serum albumin.
Table 2: Kinetic Parameters for Olanzapine Metabolite Formation by Recombinant Enzymes
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol enzyme) |
| CYP1A2 | 7-hydroxy-olanzapine | 12.5 | 7.9 |
| CYP2C8 | N-desmethyl-olanzapine | 12.5 | 0.9 |
| UGT1A4 | Olanzapine-10-N-glucuronide | 34.6 | 10.9 |
Data sourced from Korprasertthaworn et al. (2015). Note: Assays were conducted in the presence of 2% bovine serum albumin.
Experimental Protocols
This section provides a generalized protocol for studying the in vitro metabolism of olanzapine using human liver microsomes.
Incubation Conditions for Oxidative Metabolism
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP2C8).
-
Substrate Concentration: Olanzapine concentrations should span the expected Km value (e.g., 1-100 μM).
-
Incubation Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Cofactor: NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Incubation Time: A time-course experiment should be performed to ensure linearity of metabolite formation (e.g., 0-60 minutes).
-
Incubation Temperature: 37°C.
-
Reaction Termination: The reaction is typically stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the protein.
Incubation Conditions for Glucuronidation
-
Enzyme Source: HLM or recombinant human UGT enzymes (e.g., UGT1A4, UGT2B10).
-
Substrate Concentration: Olanzapine concentrations should be chosen to encompass the Km for glucuronidation (e.g., 50-2000 μM).
-
Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride (e.g., 10 mM).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (e.g., 2 mM).
-
Detergent: Alamethicin (to activate UGTs) is often included in the pre-incubation.
-
Incubation Time and Temperature: Similar to oxidative metabolism studies, typically 37°C for a duration within the linear range.
-
Reaction Termination: Addition of cold organic solvent.
Analytical Method: LC-MS/MS
-
Sample Preparation: Following reaction termination and protein precipitation, the samples are centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is typically employed for sensitive and specific quantification of olanzapine and its metabolites.[8][9]
Visualizations
The following diagrams illustrate the metabolic pathways of olanzapine and a typical experimental workflow for in vitro metabolism studies.
References
- 1. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and analytical methodologies for olanzapine (B1677200) related substances. Olanzapine, an atypical antipsychotic medication, is susceptible to the formation of various impurities during its synthesis, formulation, and storage.[1][2] Regulatory bodies necessitate the stringent control of these impurities to ensure the safety and efficacy of the final drug product.[3][4] This document outlines the known process-related impurities and degradation products of olanzapine, details the analytical techniques for their identification and quantification, and presents experimental protocols for their analysis.
Known Olanzapine Related Substances
A number of related substances have been identified as either process impurities, arising from the manufacturing process, or degradation products formed under stress conditions. These impurities can include precursors, intermediates, by-products, and various degradation products resulting from oxidation, hydrolysis, or other chemical transformations.
Table 1: Summary of Known Olanzapine Related Substances
| Impurity Name/Identifier | Chemical Name | Type | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Olanzapine Related Compound A | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | Process | C12H9N3O2S | 259.29 | A key starting material in some synthetic routes.[5] |
| Olanzapine Related Compound B | 2-Methyl-10H-thieno-[2,3-b][6][7]benzodiazepin-4[5H]-one | Process/Degradation | C12H10N2OS | 230.29 | Can be formed during synthesis or through degradation.[8][9] |
| Olanzapine Related Compound C | 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][6][10]diazepine 4′-N-oxide | Degradation | C17H20N4OS | 328.43 | An oxidative degradation product.[11] |
| Olanzapine Lactam Impurity | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | Degradation | C17H20N4O2 | 312.37 | An oxidative degradation product resulting from the oxidation of the thiophene (B33073) ring.[1][6] |
| Olanzapine Thiolactam Impurity | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | Degradation | C17H20N4OS | 328.43 | An oxidative degradation product resulting from the oxidation of the thiophene ring.[6][12] |
| Impurity-I | 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b][6][7] benzodiazepine | Process | C19H24N4S2 | 372.55 | A novel process-related impurity.[13] |
| Impurity-II | 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b][6][7]benzodiazepine | Process | C26H25N5S2 | 471.64 | A novel process-related impurity.[13] |
| Desmethyl Olanzapine | 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][6][7]benzodiazepine | Process/Metabolite | C16H18N4S | 298.41 | A potential process impurity and a known metabolite.[14] |
| Olanzapine Amino Impurity | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | Process | C12H11N3S | 229.30 | A process-related impurity.[14] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of olanzapine and its related substances.[10][15] Reversed-phase HPLC methods, often coupled with UV or mass spectrometry detectors, provide the necessary selectivity and sensitivity for impurity profiling.
Experimental Protocol: HPLC Method for Olanzapine and Related Substances
This protocol is a representative example based on published methods.[7][9][16]
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[7]
-
Mobile Phase A: 0.2 M Ammonium acetate (B1210297) buffer (pH adjusted to 4.50 with acetic acid).[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Olanzapine RS and relevant related substance reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the olanzapine drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of olanzapine.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[17][18][19]
1. Acid Hydrolysis:
- Dissolve olanzapine in 0.1 N HCl and heat at 80°C for 12 hours.[17]
- Neutralize the solution before analysis.
2. Base Hydrolysis:
- Dissolve olanzapine in 0.1 N NaOH and heat at 80°C for 12 hours.[17]
- Neutralize the solution before analysis.
3. Oxidative Degradation:
- Dissolve olanzapine in 3% H2O2 and store at room temperature for 24 hours.[17]
4. Thermal Degradation:
- Expose solid olanzapine to dry heat at 80°C for 24 hours.[17]
5. Photolytic Degradation:
- Expose a solution of olanzapine and solid drug substance to UV light (e.g., in a photostability chamber).
Visualization of Workflows and Pathways
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in olanzapine.
Caption: Workflow for the identification of olanzapine related substances.
Olanzapine Degradation Pathway
This diagram illustrates a simplified degradation pathway for olanzapine, focusing on the formation of key oxidative degradation products.
Caption: Simplified oxidative degradation pathway of olanzapine.
Conclusion
The identification and control of related substances are critical aspects of olanzapine drug development and manufacturing. This guide has provided a summary of known impurities, detailed analytical methodologies for their detection, and visualized key workflows and degradation pathways. A thorough understanding of these elements is essential for ensuring the quality, safety, and regulatory compliance of olanzapine products. Researchers and drug development professionals should utilize robust analytical methods and conduct comprehensive stability studies to monitor and control these related substances effectively.
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. [Olanzapine Related Compound A (15 mg) (5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile)] - CAS [138564-59-7] [store.usp.org]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.id]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. [Olanzapine Related Compound C (5 mg) (2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4'-N-oxide) (COLD SHIPMENT REQUIRED)] - CAS [174794-02-6] [store.usp.org]
- 12. Olanzapine degradation impurities 1 and 2 - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine Amino Impurity | 873895-41-1 | SynZeal [synzeal.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. ijrar.org [ijrar.org]
- 19. scispace.com [scispace.com]
Methodological & Application
Application Note: Quantitative Analysis of Olanzapine and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of olanzapine (B1677200) and its major metabolites, N-desmethylolanzapine and olanzapine-10-glucuronide, in human plasma. The protocol provides a comprehensive workflow, from sample preparation to data acquisition, suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
Introduction
Olanzapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1] Monitoring its plasma concentrations, along with its metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects, which can include significant weight gain and metabolic disturbances.[1] Olanzapine is extensively metabolized in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[2] The main circulating metabolites are the pharmacologically inactive 10-N-glucuronide and 4'-N-desmethyl olanzapine.[2] This application note presents a validated LC-MS/MS method for the reliable quantification of olanzapine and its key metabolites.
Metabolic Pathway of Olanzapine
Olanzapine undergoes extensive metabolism primarily mediated by CYP1A2 and, to a lesser extent, CYP2D6, as well as by flavin-containing monooxygenase 3 (FMO3) and UDP-glucuronosyltransferases (UGTs).[3][4] The primary metabolic pathways are N-demethylation to form N-desmethylolanzapine and direct glucuronidation to form olanzapine-10-glucuronide.[2][3] Other minor pathways include oxidation to olanzapine N-oxide and 2'-hydroxymethylolanzapine.[3][4]
Figure 1: Olanzapine Metabolic Pathway
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting olanzapine and its metabolites from plasma samples.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., olanzapine-d3 (B602520) at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[7]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B (re-equilibration)
-
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Retention Time (min) |
| Olanzapine | 313.1 | 256.1 | 150 | 35 | 4.2 |
| N-desmethylolanzapine | 299.1 | 256.1 | 150 | 37 | 3.8 |
| Olanzapine-10-glucuronide | 489.2 | 297.1 | 150 | 30 | 3.5 |
| Olanzapine-d3 (IS) | 316.1 | 259.1 | 150 | 35 | 4.2 |
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Olanzapine | 1 - 500 | 1 | 95 - 105 | < 10 |
| N-desmethylolanzapine | 1 - 500 | 1 | 94 - 106 | < 11 |
| Olanzapine-10-glucuronide | 2 - 1000 | 2 | 92 - 108 | < 12 |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of olanzapine and its metabolites is depicted below.
Figure 2: LC-MS/MS Analysis Workflow
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of olanzapine and its major metabolites in human plasma. The protocol is well-suited for high-throughput analysis in a clinical or research setting, offering the necessary performance for accurate therapeutic drug monitoring and pharmacokinetic assessments. The simple and efficient protein precipitation sample preparation procedure, combined with the selectivity of tandem mass spectrometry, ensures high-quality data for informed clinical decision-making.
References
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Olanzapine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of olanzapine (B1677200) in the presence of its degradation products. The method was developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines. Olanzapine, an atypical antipsychotic, was subjected to forced degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions. The chromatographic separation was achieved on a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724), delivering excellent resolution between the parent drug and its degradants. The method demonstrated high levels of linearity, accuracy, precision, and specificity, proving its suitability for routine quality control and stability studies of olanzapine in bulk drug and pharmaceutical formulations.
Introduction
Olanzapine is a thienobenzodiazepine derivative used in the management of schizophrenia and bipolar disorder.[1] Its chemical name is 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][2][3]benzodiazepine, with a chemical formula of C17H20N4S.[4][5] Stability testing is a critical component of the drug development process, ensuring the safety and efficacy of the final product.[6] A stability-indicating analytical method is essential as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients. This document provides a detailed protocol for a validated stability-indicating RP-HPLC method for olanzapine.
Experimental Protocols
Materials and Reagents
-
Olanzapine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Water (HPLC Grade/Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector was used. The conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3][7][8] |
| Mobile Phase | Potassium Dihydrogen Phosphate Buffer (pH 6.0) : Acetonitrile (60:40, v/v)[3][8] |
| Flow Rate | 1.0 mL/min[9][3][8] |
| Detection Wavelength | 258 nm[3][8] |
| Injection Volume | 20 µL[3][8] |
| Column Temperature | Ambient |
| Run Time | 10 min |
Preparation of Solutions
-
Buffer Preparation (pH 6.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 6.0 using dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
-
Olanzapine Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Olanzapine Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the mobile phase.
Method Validation Protocols
Specificity (Forced Degradation Study)
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method. The olanzapine stock solution was subjected to the following stress conditions.[6]
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and refluxed at 80°C for 12 hours. The solution was then neutralized and diluted to obtain a final concentration of approximately 20 µg/mL.[6][10]
-
Alkaline Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and refluxed at 80°C for 12 hours. The solution was neutralized and diluted to a final concentration of 20 µg/mL.[6][10]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to a final concentration of 20 µg/mL.[6]
-
Thermal Degradation: Olanzapine powder was kept in an oven at 80°C for 24 hours. A solution was then prepared at a concentration of 20 µg/mL.[6]
-
Photolytic Degradation: A solution of olanzapine (20 µg/mL) was exposed to direct sunlight for 48 hours.
All stressed samples were filtered through a 0.45 µm filter before injection into the HPLC system.
Linearity
Linearity was assessed by analyzing five concentrations of olanzapine ranging from 5 to 25 µg/mL.[3] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
Accuracy (% Recovery)
The accuracy of the method was determined by performing recovery studies using the standard addition method. The drug product was spiked with the reference standard at three different concentration levels (80%, 100%, and 120%).[3] The percentage recovery was calculated for each level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a single concentration (e.g., 15 µg/mL) were made on the same day, and the %RSD was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess inter-day variability. The %RSD was calculated.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2% acetonitrile).[3] The effect on system suitability parameters was observed.
Results and Data Presentation
Method Validation Summary
The developed method was validated as per ICH guidelines, and the results are summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.18 |
| Theoretical Plates | > 2000 | 3150 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 5-25 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 8 | 7.98 | 99.75% | 0.92% |
| 100% | 10 | 10.04 | 100.40% | 0.75% |
| 120% | 12 | 11.95 | 99.58% | 0.88% |
Table 4: Precision
| Precision Type | % RSD |
|---|---|
| Repeatability (Intra-day) | 0.95% |
| Intermediate (Inter-day) | 1.35% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Table 6: Robustness Study
| Parameter Varied | % RSD of Peak Area | Tailing Factor |
|---|---|---|
| Flow Rate (0.9 mL/min) | 1.1% | 1.20 |
| Flow Rate (1.1 mL/min) | 1.0% | 1.17 |
| Mobile Phase (-2% ACN) | 1.3% | 1.22 |
| Mobile Phase (+2% ACN) | 1.2% | 1.15 |
Forced Degradation Results
The forced degradation studies showed that olanzapine is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[11] The chromatograms of the stressed samples showed well-resolved peaks for the degradation products and the parent drug, confirming the stability-indicating nature of the method.
Table 7: Summary of Forced Degradation Study
| Stress Condition | % Degradation | Peak Purity | Observations |
|---|---|---|---|
| Acid Hydrolysis (0.1 N HCl) | ~18.5% | Passed | Significant degradation with distinct degradant peaks. |
| Alkaline Hydrolysis (0.1 N NaOH) | ~22.0% | Passed | Major degradation observed. |
| Oxidative (30% H₂O₂) | ~25.5% | Passed | Most significant degradation occurred under oxidative stress.[12] |
| Thermal (80°C) | ~4.2% | Passed | Minor degradation observed. |
| Photolytic | ~2.1% | Passed | Drug is relatively stable to light.[12] |
Visualizations
Caption: Flowchart of the experimental workflow.
Caption: Logical diagram of the separation principle.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of olanzapine in the presence of its degradation products. The method is compliant with ICH guidelines and can be effectively used for the routine analysis and stability assessment of olanzapine in bulk and pharmaceutical dosage forms. The clear separation of the main peak from the degradant peaks confirms the stability-indicating capability of this method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Olanzapine [webbook.nist.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. ijrar.org [ijrar.org]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Application Note: Synthesis of Olanzapine-Lactam Reference Standard
Introduction
Olanzapine (B1677200), an atypical antipsychotic medication, is susceptible to oxidative degradation, leading to the formation of various impurities. One such critical impurity is Olanzapine-Lactam, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one.[1][2] The presence of this and other impurities in the active pharmaceutical ingredient (API) can impact the safety and efficacy of the final drug product. Therefore, having a well-characterized reference standard of this compound is essential for the accurate identification, quantification, and control of this impurity during drug development and quality control processes. This document provides a detailed protocol for the synthesis and characterization of the this compound reference standard.
Application
The this compound reference standard is intended for use in analytical method development, validation, and routine quality control testing of olanzapine drug substances and products.[2] It serves as a crucial tool for:
-
Impurity Profiling: Identifying and quantifying the this compound impurity in olanzapine samples.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods for impurity determination.
-
Forced Degradation Studies: Understanding the degradation pathways of olanzapine under various stress conditions, such as oxidation.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of the this compound reference standard.
| Parameter | Value | Reference |
| Chemical Name | (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [2] |
| CAS Number | 1017241-34-7 | [2][5] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | [2] |
| Molecular Weight | 312.37 g/mol | [5] |
| Typical Yield | 86.5% | [6] |
| Purity (by HPLC) | 99.1% | [6] |
| Appearance | Light yellow to yellow solid | [5][7] |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from a documented synthesis method.[6]
Materials and Reagents:
-
Olanzapine
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous sodium sulfate
-
Reaction flask
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
To a reaction flask, add olanzapine (8.0 g, 25.6 mmol), N,N-dimethylformamide (40 mL), and water (80 mL).
-
Stir the mixture at 25°C. To this stirring solution, add Oxone® (7.9 g, 25.6 mmol).
-
Continue stirring at 25°C for 2 hours.
-
Add solid sodium hydroxide (3.1 g, 76.8 mmol) to the reaction mixture and continue stirring for 1 hour at 25°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the olanzapine spot disappears.
-
Adjust the pH of the reaction mixture to 6-7 using a 2M HCl solution.
-
Extract the product with dichloromethane (120 mL).
-
Separate the organic layer and wash it sequentially with water (3 x 50 mL) and saturated brine solution (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile (55 mL) to yield pure this compound.
2. Characterization of this compound
a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method for the analysis of olanzapine and its impurities.[8]
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size)
-
Mobile Phase: Gradient elution using 0.2 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detector: Photodiode Array (PDA) detector at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
b. Mass Spectrometry (MS) for Identity Confirmation
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Expected m/z: 313.1 [M+H]⁺ for C₁₇H₂₀N₄O₂
c. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectral data should be consistent with the structure of this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound reference standard.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine Lactam | 1017241-34-7 | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 7. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 8. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated Stability-Indicating RP-HPLC Method for the Determination of Olanzapine and its Impurities
AN-OLZ-IMP-001
Abstract
This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative determination of olanzapine (B1677200) and its process-related and degradation impurities in bulk drug substances. The method is demonstrated to be specific, accurate, precise, and linear over the desired concentration range. Forced degradation studies were conducted to confirm the stability-indicating nature of the method. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
Olanzapine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[4] The quality and safety of the final drug product are dependent on the purity of the active pharmaceutical ingredient (API). Therefore, a reliable analytical method is required to identify and quantify any impurities that may be present, arising from either the manufacturing process or degradation. This application note provides a detailed protocol for a validated RP-HPLC method suitable for routine quality control analysis of olanzapine and its impurities.
Experimental
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Software: Chromatography data acquisition and processing software.
-
Reagents: Acetonitrile (HPLC grade), methanol (B129727) (HPLC grade), potassium dihydrogen phosphate, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (analytical grade). High-purity water.
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the analysis of olanzapine and its impurities. The following is a representative method:
| Parameter | Condition |
| Mobile Phase A | Phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 4.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient can be optimized for the separation of all impurities. A typical starting point is a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 270 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
The analytical method was validated in accordance with ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on olanzapine. The drug substance was subjected to stress conditions to induce degradation.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of olanzapine in 10 mL of 0.1 N HCl and heat at 80°C for 24 hours.[6]
-
Base Hydrolysis: Dissolve 10 mg of olanzapine in 10 mL of 0.1 N NaOH and heat at 80°C for 24 hours.[6]
-
Oxidative Degradation: Dissolve 10 mg of olanzapine in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[6]
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples were diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method. The chromatograms were examined for the separation of degradation products from the main olanzapine peak.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol for System Suitability:
-
Prepare a standard solution of olanzapine and a known impurity.
-
Inject the solution six replicate times.
-
Calculate the system suitability parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| Resolution | ≥ 2.0 between olanzapine and the nearest eluting impurity peak. |
Linearity
The linearity of the method was evaluated by analyzing a series of olanzapine and impurity solutions at different concentrations.
Protocol for Linearity:
-
Prepare a stock solution of olanzapine and each impurity.
-
Prepare a series of at least five dilutions covering the expected concentration range (e.g., LOQ to 150% of the specification limit for impurities).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Accuracy
The accuracy of the method was determined by recovery studies.
Protocol for Accuracy (Recovery):
-
Prepare a placebo mixture (if analyzing a formulated product).
-
Spike the placebo with known amounts of olanzapine and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol for Precision:
-
Repeatability: Analyze six replicate samples of olanzapine and impurities at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the % RSD for the results.
Acceptance Criteria: The % RSD should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Protocol for LOD and LOQ:
-
Prepare a series of dilute solutions of olanzapine and its impurities.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
The following tables summarize the typical validation data obtained for an RP-HPLC method for olanzapine impurities.
Table 1: System Suitability Parameters
| Parameter | Olanzapine | Impurity A | Acceptance Criteria |
| Retention Time (min) | ~ 8.5 | ~ 6.2 | - |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | 8500 | 7200 | ≥ 2000 |
| % RSD of Peak Area (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Resolution | - | > 2.0 | ≥ 2.0 |
Table 2: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Olanzapine | 1 - 150 | 0.9998 |
| Impurity A | 0.1 - 10 | 0.9995 |
| Impurity B | 0.1 - 10 | 0.9997 |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Olanzapine | 50% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 | |
| 150% | 99.8 | 0.8 | |
| Impurity A | 50% | 98.9 | 1.2 |
| 100% | 101.1 | 1.0 | |
| 150% | 99.5 | 1.1 |
Table 4: Precision Data
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Olanzapine | 0.6 | 1.1 |
| Impurity A | 1.2 | 1.8 |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Olanzapine | 0.05 | 0.15 |
| Impurity A | 0.03 | 0.1 |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Forced Degradation Study Workflow.
Conclusion
The described RP-HPLC method is suitable for the routine quality control of olanzapine bulk drug for the determination of its impurities. The method is stability-indicating, specific, linear, accurate, and precise. The validation results demonstrate that the method is reliable for its intended purpose.
References
Application Notes and Protocols for Olanzapine-Lactam Extraction from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of olanzapine-lactam, a significant metabolite and degradation product of the atypical antipsychotic drug olanzapine (B1677200), from various biological matrices. The following sections offer summaries of quantitative data, detailed experimental procedures, and visual workflows to guide researchers in developing robust analytical methods.
This compound is recognized as a key impurity and degradation product of olanzapine, often formed under conditions of oxidative stress.[1][2] Its quantification in biological samples is crucial for comprehensive pharmacokinetic and stability studies of olanzapine. The extraction methods detailed below are based on established techniques for the parent drug, olanzapine, and are adaptable for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the extraction and analysis of olanzapine and its metabolites, which can serve as a reference for methods targeting this compound. Note that specific quantitative data for this compound extraction is limited in publicly available literature; therefore, data for olanzapine is provided as a benchmark. A sensitive UHPLC-MS/SRM method has been developed for the simultaneous estimation of olanzapine and its metabolites, including the lactam impurity.[3]
| Analyte | Matrix | Extraction Method | Recovery (%) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Olanzapine | Whole Blood | Protein Precipitation | 103 | 0.005 mg/kg | 0.005-0.50 mg/kg | [4][5] |
| Olanzapine | Serum | Protein Precipitation | 84-95 | 0.157 | 1.57-157 | [6] |
| Olanzapine | Plasma | Liquid-Liquid Extraction | ~94 | 0.25 | 0.25-50 | [7] |
| Olanzapine | Plasma | Solid-Phase Extraction | >90 | 0.10 | 0.10-40.0 | [8] |
| Olanzapine | Saliva | Solid-Phase Extraction | >87.3 | - | - | [9] |
| Olanzapine & Metabolites | Human Body Fluids | Protein Precipitation & LLE | 75.0–107 | 0.05 - 0.15 | 0.05-30 | [10] |
Experimental Protocols
The following are detailed protocols for three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are primarily for olanzapine but can be adapted for this compound.
Protein Precipitation (PPT) Protocol for Serum/Plasma
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[11]
Materials:
-
Biological matrix (serum, plasma)
-
Precipitating agent: Acetonitrile (B52724) or Methanol (B129727) (ice-cold)
-
Internal Standard (IS) solution (e.g., deuterated olanzapine)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Evaporator (optional)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of the biological sample (serum or plasma) into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile or methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Urine
LLE is a classic method that separates analytes based on their differential solubility in two immiscible liquid phases.[11]
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
pH adjustment solution (e.g., 1M Sodium Carbonate to reach pH > 9)
-
Extraction solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol, or tert-butyl methyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette 1 mL of the urine sample into a glass test tube.
-
Add 50 µL of the internal standard solution.
-
Adjust the pH of the sample to >9 with the pH adjustment solution.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol for Plasma
SPE is a highly selective and efficient method for sample clean-up and concentration.[8][12]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB or MCX)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or a mixture of ethyl acetate (B1210297) and ammonium (B1175870) hydroxide)
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering substances.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the workflows for the described extraction protocols.
References
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Olanzapine and Olanzapine-Lactam
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the atypical antipsychotic drug, olanzapine (B1677200), and its primary degradation product, olanzapine-lactam. The described protocol is crucial for quality control, stability studies, and pharmacokinetic analysis in pharmaceutical research and development. The method is sensitive, specific, and provides a clear resolution between the parent drug and its lactam impurity.
Introduction
Olanzapine is a widely prescribed thienobenzodiazepine derivative for the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, and metabolism, various related substances and degradation products can form, which may affect the drug's efficacy and safety. One significant degradation product is this compound, formed through the oxidative degradation of the thiophene (B33073) ring of the olanzapine molecule.[1] Regulatory requirements necessitate the monitoring and control of such impurities in pharmaceutical formulations. This document provides a detailed protocol for the chromatographic separation of olanzapine and this compound, suitable for researchers, scientists, and drug development professionals.
Experimental
Chromatographic Conditions
A gradient RP-HPLC method was developed to achieve optimal separation of olanzapine and this compound. The experimental conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector |
| Column | Agilent TC-C18, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase A | 0.3% Triethylamine in Water (pH adjusted to 3.73 with acetic acid) |
| Mobile Phase B | Methanol (B129727) |
| Gradient Program | Time (min) |
| 0 - 5 | |
| 5 - 20 | |
| 20 - 40 | |
| 40 - 49 | |
| 49 - 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
Standard Stock Solution (1.0 mg/mL of Olanzapine): Accurately weigh approximately 25 mg of Olanzapine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Impurity Stock Solution (e.g., 0.1 mg/mL of this compound): Accurately weigh approximately 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the mobile phase to the desired concentrations for calibration and analysis.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of olanzapine and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of olanzapine.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution as needed with the mobile phase to a suitable concentration for analysis.
Results and Discussion
The developed HPLC method successfully separated olanzapine from its lactam impurity and other related substances. The chromatographic data is summarized in the table below.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | Approx. 12.5 | Approx. 0.83 |
| Olanzapine | Approx. 15.0 | 1.00 |
Note: The retention times are approximate and may vary slightly depending on the specific HPLC system, column condition, and exact mobile phase preparation. The relative retention time (RRT) is a more consistent parameter.
The method demonstrates good resolution and peak shape for both olanzapine and this compound, making it suitable for routine quality control analysis.
Protocol
-
System Preparation:
-
Prepare the mobile phases as described in the "Chromatographic Conditions" table.
-
Set up the HPLC system with the specified column and parameters.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Analysis:
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solution(s) to determine the retention times and to check system suitability parameters (e.g., tailing factor, theoretical plates).
-
-
Sample Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks for olanzapine and this compound based on their retention times compared to the standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the olanzapine and this compound standards against their respective concentrations.
-
Determine the concentration of olanzapine and the amount of this compound impurity in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for olanzapine analysis.
Oxidative Degradation Pathway of Olanzapine to this compound
Caption: Olanzapine degradation pathway.
References
Application Notes and Protocols for Forced Degradation Studies of Olanzapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. These studies are designed to deliberately degrade a drug substance or product under conditions more severe than accelerated stability testing. The primary objectives of forced degradation studies are to elucidate the degradation pathways of the active pharmaceutical ingredient (API), identify potential degradation products, and develop stability-indicating analytical methods. This information is vital for formulation development, packaging selection, and establishing the shelf-life of the drug product.
Olanzapine (B1677200), an atypical antipsychotic medication, is known to be susceptible to degradation under certain environmental conditions, particularly oxidative stress. This application note provides a comprehensive overview and detailed protocols for conducting forced degradation studies on olanzapine, summarizing the key degradation pathways and providing a framework for the analysis of its degradation products.
Summary of Olanzapine Degradation Profile
Forced degradation studies reveal that olanzapine is most susceptible to oxidative degradation, with moderate degradation observed under acidic and alkaline conditions.[1] It is relatively stable under photolytic and thermal stress.[1][2] The major degradation products are typically formed through oxidation of the thiophene (B33073) ring.[3][4]
Data Presentation: Summary of Forced Degradation Data for Olanzapine
The following table summarizes the quantitative data from various forced degradation studies on olanzapine. These studies aim for a target degradation of 5-20% to ensure the formation of detectable degradation products without complete destruction of the sample.[5]
| Stress Condition | Stressor Concentration/Intensity | Temperature | Duration | Percent Degradation of Olanzapine | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 12 hours | ~20% | [6] |
| 1 N HCl | 90 ± 2°C | 6 hours | Degradation observed after 30 min, continuing to 180 min | [1] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 24 hours | Significant Degradation | [6] |
| 1 N NaOH | 90 ± 2°C | 6 hours | Degradation observed after 30 min, continuing to 180 min | [1] | |
| 1 N NaOH | 50°C | 24 hours | 18% | [7] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | Significant Degradation | [6] |
| 3% v/v H₂O₂ | 90 ± 2°C | 6 hours | No significant degradation of Olanzapine, but degradation of co-formulated drug (Fluoxetine) was observed | [1] | |
| 10% v/v H₂O₂ | Room Temperature | 24 hours | Major degradation products obtained | [4][8] | |
| Thermal Degradation | Solid State | 80°C | 24 hours | No significant degradation | [6] |
| Solid State | 60°C | 10 days | No degradation | [1] | |
| Photolytic Degradation | Solid State | UV at 254 nm | 10 days | No degradation | [1] |
| Solution (Water, 0.1 M HCl, 0.1 M NaOH) | Photostability Chamber | 15 days | Degradation mainly under acidic photolysis | [6] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on olanzapine.
General Sample Preparation
Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. For studies in aqueous media, an initial dissolution in a small volume of organic solvent may be necessary before dilution with the stressor solution.[6][9]
Acidic Hydrolysis
-
Objective: To investigate the degradation of olanzapine in an acidic environment.
-
Protocol:
-
Transfer a known volume of the olanzapine stock solution into a suitable flask.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and the desired olanzapine concentration (e.g., 500 µg/mL).[6]
-
Alternatively, dissolve 50 mg of olanzapine in 25 mL of methanol and add 25 mL of 1 N HCl.[1]
-
Reflux the solution at a controlled temperature (e.g., 80°C or 90°C) for a specified duration (e.g., 6-12 hours).[1][6]
-
Withdraw samples at appropriate time intervals.
-
Cool the samples to room temperature and neutralize with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 N NaOH) before dilution with the mobile phase for analysis.[6]
-
Alkaline Hydrolysis
-
Objective: To assess the stability of olanzapine in a basic medium.
-
Protocol:
-
Transfer a known volume of the olanzapine stock solution into a suitable flask.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and the desired olanzapine concentration.[6]
-
Alternatively, dissolve 50 mg of olanzapine in 25 mL of methanol and add 25 mL of 1 N NaOH.[1]
-
Reflux the solution at a controlled temperature (e.g., 80°C or 90°C) for a specified duration (e.g., 6-24 hours).[1][6]
-
Withdraw samples at appropriate time intervals.
-
Cool the samples to room temperature and neutralize with an equivalent amount of a suitable acid (e.g., 0.1 M HCl or 1 N HCl) before dilution with the mobile phase for analysis.[6]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of olanzapine to oxidation.
-
Protocol:
-
Transfer a known volume of the olanzapine stock solution into a suitable flask.
-
Add an appropriate volume of hydrogen peroxide to achieve the desired final concentration (e.g., 3% or 10% H₂O₂).[6][8]
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[6][9]
-
Withdraw samples at appropriate time intervals.
-
Dilute the samples with the mobile phase for analysis.
-
Thermal Degradation
-
Objective: To evaluate the stability of olanzapine in its solid state when exposed to heat.
-
Protocol:
-
Spread a thin layer of solid olanzapine powder in a petri dish.
-
Place the petri dish in a thermostatically controlled hot air oven.
-
Expose the sample to a temperature of 80°C for 24 hours or 60°C for 10 days.[1][6]
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample in a suitable solvent for analysis.
-
Photolytic Degradation
-
Objective: To assess the photostability of olanzapine in both solid and solution states.
-
Protocol:
-
Solid State: Spread a thin layer of solid olanzapine powder in a petri dish.
-
Solution State: Prepare solutions of olanzapine in water, 0.1 M HCl, and 0.1 M NaOH.
-
Expose the samples to a light source in a photostability chamber. The exposure should be for a specified duration (e.g., 10-15 days) or until a certain level of illumination is reached (e.g., 1.2 million lux hours and 200 W h/m²).[6][10]
-
Maintain control samples in the dark under the same temperature conditions.
-
After exposure, prepare solutions of the solid samples and dilute the solution samples for analysis.
-
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify olanzapine from its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.
HPLC Method
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
Isocratic: 75 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0)–acetonitrile–methanol (55:40:5, v/v/v).[6]
-
Gradient: A linear gradient prepared from 10 mM disodium (B8443419) hydrogen phosphate (pH 7.4) and acetonitrile.[4][8]
-
-
Column Temperature: Ambient or controlled (e.g., 40°C).
HPTLC Method
-
Mobile Phase: Toluene: Methanol (5:5 v/v) or Methanol: Toluene (4:2 v/v).[1][2]
-
Detection Wavelength: Densitometric analysis at 233 nm or 297 nm.[1][2]
Visualizations
Experimental Workflow
Proposed Oxidative Degradation Pathway of Olanzapine
References
- 1. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. ijrar.org [ijrar.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Olanzapine-Lactam in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. In forensic toxicology, the accurate determination of olanzapine and its metabolites in post-mortem specimens is crucial for interpreting the cause and manner of death. While the primary metabolites of olanzapine, such as N-desmethylolanzapine and 2-hydroxymethylolanzapine, are well-studied, there is growing interest in the significance of degradation products, including olanzapine-lactam. These application notes provide a comprehensive overview of the current knowledge and analytical methodologies for the determination of olanzapine and its lactam derivative in a forensic context.
Olanzapine is known to be unstable and susceptible to oxidation, leading to the formation of various degradation products. This compound is recognized as a significant oxidative degradation product, particularly under conditions of thermal or oxidative stress. While its presence is primarily documented as an impurity in pharmaceutical formulations, its potential formation in biological samples, both in vivo and post-mortem, warrants consideration in forensic investigations. The presence of this compound could potentially serve as an indicator of sample degradation, which is a critical factor in the interpretation of olanzapine concentrations.
Quantitative Data Summary
The interpretation of post-mortem olanzapine concentrations is complex due to factors like post-mortem redistribution. The following tables summarize reported therapeutic and toxic concentrations of olanzapine in post-mortem blood samples and the analytical parameters for its quantification. Currently, there is a lack of published data on the quantitative analysis of this compound in forensic case samples.
Table 1: Reported Olanzapine Concentrations in Post-Mortem Blood
| Concentration Range (ng/mL) | Interpretation | Reference(s) |
| 10 - 100 | Therapeutic/Sub-therapeutic | [1][2] |
| > 100 | Potentially Toxic | [1][2] |
| 160 - 5200 | Toxic/Fatal | [1][2] |
Table 2: Analytical Method Parameters for Olanzapine Quantification
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference(s) |
| LC-MS/MS | Whole Blood | 0.05 | 0.05 - 10 | 75.0 - 107 | [3][4] |
| GC-NPD | Serum/Blood | 3 | 3 - 250 | 68 | [1] |
| LC-MS/MS | Hair | 0.1 (ng/mg) | 0.1 - 100 (ng/mg) | 79 | [5] |
| LC-MS/MS | Whole Blood | 5 | 5 - 500 | >85 | [6] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of olanzapine from whole blood, which can be adapted for the simultaneous analysis of this compound with appropriate validation.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Olanzapine in Whole Blood
This protocol is based on established methods for the quantification of olanzapine in forensic samples.[3][4][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add an internal standard (e.g., olanzapine-d3).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olanzapine: m/z 313.2 → 256.2 (quantifier), 313.2 → 213.1 (qualifier)
-
This compound: To be determined using a reference standard.
-
Internal Standard (Olanzapine-d3): m/z 316.2 → 259.2
-
3. Method Validation
The method should be validated according to international guidelines for bioanalytical method validation, including assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Limit of detection (LOD) and limit of quantification (LLOQ)
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effects
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Olanzapine Metabolism and Degradation Pathway
Caption: Metabolic and degradation pathways of olanzapine.
Experimental Workflow for Olanzapine and this compound Analysis
Caption: Workflow for LC-MS/MS analysis of olanzapine.
Discussion and Future Perspectives
The analysis of olanzapine and its primary metabolites is well-established in forensic toxicology. However, the role of this compound is currently not well-defined. Based on the available literature, this compound is primarily considered a degradation product formed under oxidative conditions. Its presence in post-mortem samples could signify pre-analytical issues such as improper sample storage or prolonged time between death and sample collection.
For forensic toxicologists, the key considerations regarding this compound are:
-
Stability of Olanzapine: Olanzapine is known to be unstable, and its degradation can lead to artificially lowered concentrations of the parent drug, potentially impacting the interpretation of toxicity.
-
This compound as a Degradation Marker: The presence and concentration of this compound could potentially be used as a marker for sample degradation. However, further research is needed to establish a correlation between the concentration of this compound and the extent of olanzapine degradation in post-mortem specimens.
-
Lack of Toxicological Data: There is currently no data on the pharmacological or toxicological activity of this compound.
Future research should focus on:
-
Investigating the formation of this compound in various biological matrices under different post-mortem conditions.
-
Developing and validating analytical methods for the simultaneous quantification of olanzapine, its major metabolites, and this compound in forensic samples.
-
Conducting studies to determine if there is a correlation between this compound concentrations and post-mortem interval or storage conditions.
-
Evaluating the potential for in vivo formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postmortem redistribution of olanzapine following intramuscular administration of olanzapine pamoate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the antipsychotic drug olanzapine by CYP3A43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Olanzapine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of olanzapine (B1677200) and its lactam metabolite during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is olanzapine-lactam and why is it a concern in HPLC analysis?
A1: this compound is a degradation product of olanzapine, often formed under oxidative conditions. In reversed-phase HPLC, its polarity is similar to that of olanzapine, which can lead to co-elution, where both compounds elute from the column at or near the same time. This makes accurate quantification of olanzapine challenging, especially in stability studies where the presence of degradation products must be monitored.
Q2: How can I confirm the presence of this compound in my sample?
A2: The most definitive way to confirm the presence of this compound is by using a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS). By monitoring for the specific mass-to-charge ratio (m/z) of olanzapine and its lactam, you can confirm the identity of each peak. Alternatively, you can perform forced degradation studies on a pure olanzapine standard, particularly under oxidative stress (e.g., using hydrogen peroxide), which is known to generate the lactam impurity. The appearance of a new peak in the chromatogram of the stressed sample can be indicative of this compound formation.
Q3: What are the key chromatographic parameters to adjust for separating olanzapine and this compound?
A3: The key parameters to optimize for resolving co-eluting peaks of olanzapine and its lactam metabolite are the mobile phase composition (both the organic modifier and the buffer), the pH of the mobile phase, the column chemistry, and the temperature. A systematic approach to adjusting these parameters is crucial for achieving successful separation.
Q4: Can I use a gradient elution method to improve separation?
A4: Yes, a gradient elution method can be very effective in separating olanzapine from its lactam and other impurities.[1][2] A gradient allows for a gradual increase in the organic solvent concentration in the mobile phase, which can help to resolve compounds with similar retention times. This is often a good strategy when isocratic methods fail to provide adequate separation.
Troubleshooting Guide: Overcoming this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of olanzapine and its lactam metabolite.
Initial Assessment
If you suspect co-elution, the first step is to confirm it.
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess the peak purity of your olanzapine peak. An impure peak will show spectral inconsistencies across the peak.
-
Forced Degradation: As mentioned in the FAQs, subject a pure olanzapine standard to oxidative stress (e.g., 3% hydrogen peroxide) and analyze the resulting solution. The emergence of a new, closely eluting peak is a strong indicator of lactam formation.
Method Optimization Strategies
If co-elution is confirmed, follow these steps to optimize your HPLC method.
The composition of the mobile phase is a critical factor in achieving separation.
-
Adjusting the Organic Modifier Ratio: In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention times of both olanzapine and its lactam. Due to subtle differences in their polarity, this can often lead to improved resolution. Start by decreasing the organic component by 2-5% increments.
-
Changing the Organic Modifier: If adjusting the ratio is insufficient, try switching the organic modifier. For example, if you are using acetonitrile, try methanol, or a combination of both. The different selectivities of these solvents can alter the elution order and improve separation.
-
Modifying the Buffer and pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like olanzapine.[1] Olanzapine has pKa values that make its retention sensitive to pH changes. A systematic study of pH (e.g., from 3.0 to 7.0) can be highly effective. It is recommended to use a buffer to maintain a stable pH throughout the analysis. Phosphate (B84403) and acetate (B1210297) buffers are commonly used.[1][3]
The choice of stationary phase can have a profound effect on selectivity.
-
Varying the Stationary Phase: While C18 columns are most common for olanzapine analysis, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column. These columns offer different retention mechanisms and selectivities that may resolve the co-eluting peaks.
Column temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, which can affect resolution.
-
Adjusting Column Temperature: Increasing the column temperature generally decreases retention times but can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance separation. Experiment with temperatures in the range of 25°C to 40°C.
Experimental Protocols
Below is a detailed experimental protocol that can serve as a starting point for the separation of olanzapine and its impurities, including the lactam.
Recommended HPLC Method for Olanzapine and Impurity Separation
This method is a composite based on successful separations reported in the literature.[1][2]
| Parameter | Recommended Condition |
| Column | Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) or equivalent C18 |
| Mobile Phase A | 0.2 M Ammonium Acetate buffer, pH adjusted to 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and further optimization of the gradient slope and initial/final mobile phase compositions may be necessary depending on the specific column and system being used.
Data Presentation
The following table summarizes various reported HPLC conditions for olanzapine analysis, which can be used as a reference for method development.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Kromasil C-18 | Acetonitrile and Phosphate Buffer (30:70 v/v), pH 6.7 | 1.5 | 258 | [3] |
| Inertsil ODS 3V | Gradient of 0.2 M Ammonium Acetate (pH 4.5) and Acetonitrile | 1.0 | 254 | [1] |
| Agilent TC-C18 | Gradient of Triethylamine in water and Methanol | N/A | N/A | [2] |
| Inertsil C18 | Ammonium phosphate buffer and Methanol (70:30 v/v) | 1.0 | 220 | [4] |
Visualizations
Troubleshooting Workflow for this compound Co-elution
Caption: Troubleshooting workflow for this compound co-elution.
Experimental Workflow for Method Development
Caption: Experimental workflow for HPLC method development.
References
Minimizing olanzapine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize olanzapine (B1677200) degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for olanzapine?
A1: Olanzapine is susceptible to degradation through several pathways, with oxidation being the most significant.[1][2][3][4] It is generally stable against photolysis and hydrolysis under neutral conditions.[3][4][5] However, degradation can be catalyzed by acidic and basic conditions.[5][6][7]
-
Oxidative Degradation: This is the primary degradation pathway, leading to the formation of various oxidation products. The thiophene (B33073) and diazepine (B8756704) rings of the olanzapine molecule are particularly susceptible to oxidation.[2][3][4] Identified oxidative degradation products include (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[2] Other identified oxidative degradants are 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e][1][3]diazepin-4-one and 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one.[3][5]
-
Hydrolytic Degradation: Olanzapine can undergo hydrolysis under both acidic and alkaline conditions.[5][6][7][8] The degradation kinetics in aqueous solutions are influenced by pH and temperature, following first-order kinetics.[7]
-
Photolytic Degradation: While generally considered stable under photolytic conditions, prolonged exposure to light, especially at higher intensities, can lead to degradation, particularly in solution.[3][9]
Q2: My olanzapine sample is showing unexpected peaks in the chromatogram. What could be the cause?
A2: Unexpected peaks are likely degradation products. The most common cause is oxidative degradation.[1][2][3] Consider the following potential sources of degradation during your sample preparation:
-
Exposure to Air/Oxygen: Inadequate protection from atmospheric oxygen can lead to oxidation.
-
Presence of Oxidizing Agents: Contaminants in solvents or reagents, or the use of oxidizing agents like hydrogen peroxide, will cause significant degradation.[6][8]
-
High Temperatures: Elevated temperatures during sample processing or storage can accelerate degradation.[5][10]
-
Inappropriate pH: Using strongly acidic or basic conditions during extraction or dilution can cause hydrolysis.[6][7][8]
-
Light Exposure: Storing samples in clear vials or exposing them to direct light for extended periods can lead to photodegradation.[9]
-
Incompatible Excipients (for solid dosage forms): Certain excipients in tablet formulations can interact with olanzapine and promote degradation, especially in the presence of moisture.[5][10]
Q3: How can I prevent olanzapine degradation in biological samples (blood, serum, plasma)?
A3: Biological matrices can be complex and may contain components that promote degradation. To ensure the stability of olanzapine in these samples, the following precautions are recommended:
-
Use of Antioxidants: The addition of an antioxidant like ascorbic acid to the collection tubes is a common practice to prevent oxidative degradation.[11][12] However, it's important to be aware that ascorbic acid can potentially reduce olanzapine N-oxide, a metabolite, back to olanzapine.[11]
-
Temperature Control: Process and store biological samples at low temperatures. For long-term storage (more than 60 days), -80°C is recommended.[12][13] For shorter periods (less than 60 days), -20°C is generally sufficient.[12] One study noted significant olanzapine loss at all storage temperatures (20°C, 4°C, -20°C, and -60°C) over 20 weeks.[14]
-
Protection from Light: Collect and store samples in amber or opaque tubes to minimize light exposure.[9]
-
Prompt Processing: Centrifuge blood samples to separate plasma or serum as soon as possible after collection.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of olanzapine | Oxidative degradation during sample preparation. | Purge solvents with nitrogen. Use amber glassware or protect samples from light.[9] Add an antioxidant like ascorbic acid to standards and samples, particularly for biological matrices.[12] |
| Hydrolysis due to extreme pH. | Adjust the pH of the sample and solvents to be near neutral if the analytical method allows. Avoid prolonged exposure to strong acids or bases.[7] | |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes. | |
| Appearance of new peaks over time in stored samples | Ongoing degradation in the stored matrix. | Re-evaluate storage conditions. For biological samples, store at -80°C for long-term stability.[12][13] For solutions, store at low temperatures and protect from light.[9] |
| Incompatibility with the solvent. | Test the stability of olanzapine in the chosen solvent over the intended storage duration. Consider changing the solvent if degradation is observed. | |
| Inconsistent results between replicates | Variable exposure to light or oxygen during processing. | Standardize the sample preparation workflow to ensure consistent handling of all samples, minimizing exposure to air and light.[9] |
| Temperature fluctuations during the experiment. | Use temperature-controlled equipment (e.g., autosampler, centrifuge) and avoid leaving samples at room temperature for extended periods. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Olanzapine
This protocol is a general guideline for performing forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve olanzapine reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 12-24 hours).[8]
-
Cool, neutralize with an appropriate base (e.g., 0.1 N NaOH), and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 12-24 hours).[8]
-
Cool, neutralize with an appropriate acid (e.g., 0.1 N HCl), and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).[8]
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Expose the solid olanzapine powder to dry heat (e.g., at 80°C) for a specified period (e.g., 24 hours).[8]
-
Dissolve the stressed powder in the solvent and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a light source (e.g., UV lamp or a photostability chamber) for a defined duration.
-
Keep a control sample protected from light.
-
Dilute to the final concentration with the mobile phase.
-
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a suitable stability-indicating analytical method (e.g., HPLC-UV, UPLC-MS/MS).[3][8][9]
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Extraction of Olanzapine from Serum for UPLC-MS/MS Analysis
This protocol describes a simple protein precipitation method for the extraction of olanzapine from serum.[9]
1. Reagents and Materials:
-
Serum samples
-
Olanzapine-d3 (internal standard) solution
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitating agent)
-
96-well filtration plate (e.g., Ostro™)
-
UPLC-MS/MS system
2. Sample Preparation:
-
Pipette 100 µL of serum into a well of the 96-well filtration plate.
-
Add 25 µL of the internal standard solution (olanzapine-d3).
-
Add 300 µL of acidic acetonitrile to precipitate proteins.
-
Mix thoroughly.
-
Apply vacuum to the filtration plate to collect the filtrate.
3. Analysis:
-
Inject an aliquot of the filtrate into the UPLC-MS/MS system.
-
Monitor the appropriate mass transitions for olanzapine and the internal standard. For example, m/z 313.1 > 256.1 and 313.1 > 198.0 for olanzapine and m/z 316.1 > 256.1 for olanzapine-d3.[9]
Data Summary
Table 1: Stability of Olanzapine in Serum under Different Storage Conditions
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature (25°C) | 17 days | Stable | [12] |
| 5°C | At least 30 days | Stable | [12] |
| -20°C | 270 days | Stable | [12] |
| -80°C | 270 days | Stable | [12] |
| Room Temperature (Ambient) | 7 hours (on bench) | Stable | [9] |
| Room Temperature (Ambient, in darkness) | 48 hours | Stable | [9] |
| 4-8°C (in darkness) | At least 14 days | Stable | [9] |
Table 2: Forced Degradation of Olanzapine under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Approximate Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 12 hours at 80°C | ~20% | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH | 6 hours at 90°C | Significant degradation | [15] |
| Oxidative | 3% H₂O₂ | 24 hours at RT | Significant degradation | [8] |
| Thermal (Solid) | Dry heat | 24 hours at 80°C | Degradation observed | [8] |
| Photolytic | Light exposure | 48 hours at 3000 lux | Significant degradation | [9] |
Visualizations
Caption: Major degradation pathways of olanzapine.
Caption: Workflow for biological sample preparation of olanzapine.
References
- 1. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the stability of 30 antipsychotic drugs in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olanzapine-Lactam Chromatography
Welcome to our dedicated support center for troubleshooting issues related to the chromatographic analysis of olanzapine-lactam. This resource provides in-depth guidance to researchers, scientists, and drug development professionals encountering challenges such as peak tailing during their experiments.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common issues in the HPLC analysis of this compound.
Question: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for this compound, a basic compound, in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] The primary cause is often secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][3] Here’s a step-by-step guide to troubleshoot and resolve this problem.
Step 1: Evaluate and Optimize Mobile Phase pH
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4]
-
Problem: At a mid-range pH, residual silanol groups on the silica (B1680970) packing are ionized and can interact with the protonated basic sites of this compound, leading to peak tailing.[2][3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For basic compounds, a lower pH is generally recommended.[5] Operating at a pH of around 3.0 or lower will protonate the silanol groups, minimizing these secondary interactions.[1][3]
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Conditions: Prepare a mobile phase of acetonitrile (B52724) and water (or a suitable buffer) at your current pH.
-
pH Modification: Prepare a series of mobile phases with the same organic-to-aqueous ratio but with the aqueous phase adjusted to different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using an appropriate acidifier like formic acid or phosphoric acid.
-
Analysis: Inject your this compound standard with each mobile phase and record the chromatograms.
-
Evaluation: Compare the tailing factor for the this compound peak at each pH. A significant improvement in peak symmetry should be observed at lower pH values.
Step 2: Incorporate Mobile Phase Additives
Mobile phase additives can be used to mask the effects of residual silanol groups.
-
Problem: Even at optimal pH, some level of interaction with silanol groups can persist.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%).[5] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
Experimental Protocol: Using a Mobile Phase Additive
-
Prepare Additive Stock: Prepare a stock solution of 1% triethylamine in your mobile phase's aqueous component.
-
Modify Mobile Phase: Add the TEA stock solution to your optimized mobile phase from Step 1 to achieve a final concentration of 0.05% or 0.1%.
-
Equilibrate and Analyze: Equilibrate your column with the new mobile phase and inject your this compound standard.
-
Assess Peak Shape: Compare the tailing factor with and without the additive.
Step 3: Assess and Select Appropriate Column Chemistry
The choice of HPLC column has a significant impact on peak shape for basic compounds.
-
Problem: Standard C18 columns, especially older ones, may have a high population of accessible silanol groups.[6]
-
Solution: Utilize a modern, high-purity, end-capped C18 column.[1] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction.[3] Alternatively, consider columns with a different stationary phase, such as a polar-embedded phase, which can provide additional shielding of the silica surface.[2]
Step 4: Optimize Other Chromatographic Parameters
Other factors can also contribute to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or diluting your sample.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[2] Ensure that all connections are made with minimal tubing length and appropriate internal diameter.
-
Column Contamination: Buildup of sample matrix components on the column can create active sites that cause tailing. Flushing the column with a strong solvent or using a guard column can help mitigate this.[2]
Data Presentation: Impact of Troubleshooting on Peak Tailing
The following table summarizes the expected quantitative improvements in the tailing factor of the this compound peak as a result of implementing the troubleshooting steps.
| Condition | Mobile Phase | Tailing Factor (Tf) | Observations |
| Initial (Problematic) | Acetonitrile:Water (50:50), pH 6.5 | 2.1 | Significant peak tailing, poor symmetry. |
| Step 1: pH Optimization | Acetonitrile:Phosphate Buffer (50:50), pH 3.0 | 1.4 | Noticeable improvement in peak shape. |
| Step 2: Additive Use | Acetonitrile:Phosphate Buffer (50:50) + 0.1% TEA, pH 3.0 | 1.1 | Symmetrical peak, close to ideal. |
| Step 3: Column Change | Acetonitrile:Phosphate Buffer (50:50), pH 3.0 (End-capped C18) | 1.2 | Good peak symmetry without the need for additives. |
Mandatory Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Mechanism of Peak Tailing and Mitigation
References
Optimizing mobile phase for olanzapine impurity analysis
Welcome to the technical support center for the analysis of olanzapine (B1677200) and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a mobile phase when developing an HPLC method for olanzapine and its impurities?
A typical starting point for mobile phase development in reversed-phase HPLC (RP-HPLC) for olanzapine involves a mixture of an aqueous buffer and an organic modifier.[1][2][3] Commonly used buffers include phosphate[1][2][4][5] or ammonium (B1175870) acetate[6], and the most common organic modifier is acetonitrile (B52724).[1][2][6][7] A gradient elution is often employed to achieve optimal separation of all impurities.[6][7]
Q2: What type of HPLC column is recommended for olanzapine impurity analysis?
C18 columns are the most frequently recommended stationary phase for the analysis of olanzapine and its impurities.[1][4][7] Several specific columns have been successfully used, such as Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size)[6], Agilent TC-C18 (4.6 mm x 250 mm, 5 µm)[7], and Kromasil C-18.[1] The choice of a specific C18 column can influence the selectivity and resolution of the separation.
Q3: What is the typical detection wavelength for analyzing olanzapine and its impurities?
The UV detection wavelength for olanzapine and its related compounds is generally set between 220 nm and 271 nm. Specific reported wavelengths include 220 nm[3][8], 227 nm[4][9], 254 nm[6], 258 nm[1][2], and 270 nm.[10] The optimal wavelength may vary depending on the specific impurities being targeted and the mobile phase composition. A photodiode array (PDA) detector can be beneficial for monitoring multiple wavelengths simultaneously and assessing peak purity.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of olanzapine and its impurities.
Poor Peak Shape (Tailing or Fronting)
Problem: My olanzapine peak is tailing.
-
Possible Cause 1: Inappropriate Mobile Phase pH. Olanzapine is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based column packing, causing peak tailing.[11]
-
Solution: Adjust the mobile phase pH. For basic compounds like olanzapine, a mobile phase pH in the range of 6-7 is often effective. For example, a phosphate (B84403) buffer with a pH of 6.0 or 6.7 has been used successfully.[1][2][5] Using a buffer is crucial to maintain a stable pH.[6]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[11]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, exposing more active sites that can cause tailing.
-
Solution: Replace the column with a new one of the same type. Implementing a guard column can help extend the lifetime of the analytical column.
-
Problem: My peaks are fronting.
-
Possible Cause 1: Poor Sample Solubility. If the sample is not fully dissolved in the mobile phase or the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[11]
-
Solution: Ensure the sample is completely dissolved. Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
-
Possible Cause 2: High Injection Volume. Injecting a large volume of a sample dissolved in a strong solvent can cause peak fronting.
-
Solution: Reduce the injection volume.
-
Poor Resolution
Problem: Two of my impurity peaks are co-eluting.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic modifier to aqueous buffer may not be optimal for separating all impurities.
-
Solution: Adjust the gradient profile or the isocratic composition. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers, such as methanol (B129727) in place of or in addition to acetonitrile.[4][9]
-
-
Possible Cause 2: Incorrect pH. The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like olanzapine and some of its impurities.
-
Solution: Systematically vary the mobile phase pH within a range suitable for the column (typically pH 2-8 for silica-based columns) to find the optimal separation.[12]
-
-
Possible Cause 3: Inappropriate Column. The selectivity of the column may not be suitable for the specific impurity profile.
-
Solution: Try a different C18 column from another manufacturer or consider a different stationary phase chemistry, such as a C8[8] or a phenyl-hexyl column.
-
Irreproducible Retention Times
Problem: The retention times of my peaks are shifting between injections.
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Possible Cause 2: Fluctuations in Temperature. Changes in the ambient temperature can affect retention times.[12]
-
Possible Cause 3: Mobile Phase Instability. The mobile phase composition may be changing over time due to evaporation of the organic component or precipitation of buffer salts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture.
-
Data Presentation
Table 1: Reported HPLC Methods for Olanzapine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS 3V (4.6 x 250 mm, 5 µm)[6] | Agilent TC-C18 (4.6 x 250 mm, 5 µm)[7] | Kromasil C-18[1] | Hypersil BDS C18 (4.6 x 250 mm, 5µm)[5] |
| Mobile Phase A | 0.2 M Ammonium Acetate (B1210297) (pH 4.5)[6] | Not Specified | Phosphate Buffer (pH 6.7)[1] | Phosphate Buffer (pH 6.0)[5] |
| Mobile Phase B | Acetonitrile[6] | Not Specified | Acetonitrile[1] | Acetonitrile[5] |
| Elution Mode | Gradient[6] | Gradient[7] | Isocratic (70:30 A:B)[1] | Isocratic (55:45 A:B)[5] |
| Flow Rate | 1.0 mL/min[6] | Not Specified | 1.5 mL/min[1] | 1.0 mL/min[5] |
| Detection | 254 nm[6] | Not Specified | 258 nm[1] | 228 nm[5] |
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Olanzapine and Process Impurities
This protocol is based on a validated method for the simultaneous determination of olanzapine and its process-related impurities.[6]
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm particle size).[6]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: PDA detector set at 254 nm.[6]
-
Injection Volume: 20 µL.
-
Gradient Program: A specific gradient program should be developed and optimized. A starting point could be a linear gradient from a low to a high percentage of acetonitrile over a period of 20-30 minutes, followed by a wash and re-equilibration step.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the olanzapine sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a final concentration appropriate for the analysis.
-
Visualizations
Caption: A typical experimental workflow for olanzapine impurity analysis by HPLC.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. jddtonline.info [jddtonline.info]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sciensage.info [sciensage.info]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Olanzapine-Lactam Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of olanzapine-lactam.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential causes.
Problem 1: Sub-optimal Reaction Conditions
The choice of reagents and reaction parameters is critical for achieving high yields. A reported high-yield method utilizes Oxone as the oxidizing agent.[1] In contrast, an earlier reported multi-step synthesis yielded only 7%.[2]
Recommendations:
-
Oxidizing Agent: Utilize Oxone (potassium peroxymonosulfate) for a more efficient conversion of olanzapine (B1677200) to this compound.
-
Stoichiometry: Ensure the correct molar ratios of reactants. A recommended molar ratio is 1 part olanzapine to 1-1.2 parts Oxone and 3-4 parts sodium hydroxide (B78521).[1]
-
Temperature Control: Maintain the reaction temperature between 20-25°C for optimal results. Temperatures between 10-80°C are acceptable, but the lower range is preferable to minimize side product formation.[1]
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) until the olanzapine spot disappears.[1]
Problem 2: Inefficient Work-up and Purification
Improper work-up and purification can lead to significant product loss.
Recommendations:
-
pH Adjustment: After the reaction is complete, carefully adjust the pH of the reaction mixture to a range of 6-7 using a suitable acid (e.g., 2M HCl).[1] This is a critical step to ensure the product is in a neutral form for efficient extraction.
-
Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane.[1] Multiple extractions will ensure maximum recovery of the product from the aqueous layer.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove inorganic impurities.[1]
-
Drying and Concentration: Thoroughly dry the organic layer over an anhydrous salt like sodium sulfate (B86663) before concentrating under reduced pressure.
Problem 3: Formation of Side Products
The oxidation of olanzapine can lead to the formation of several impurities, which can complicate purification and reduce the isolated yield of the desired lactam.
Known Side Products:
-
Ketothiolactam: This is a common impurity formed during the oxidation of the thiophene (B33073) ring of olanzapine.[2]
-
N-Oxides: Oxidation can also occur at the nitrogen atoms of the piperazine (B1678402) ring.
-
Degradation Products: Olanzapine itself can degrade under various stress conditions, leading to a range of impurities.[3][4]
Recommendations to Minimize Side Products:
-
Control Reaction Temperature: As mentioned, maintaining a lower reaction temperature (20-25°C) can help to minimize over-oxidation and the formation of degradation products.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with the work-up as soon as the starting material is consumed.
-
Purification Strategy: Effective purification is key to isolating the desired lactam from its impurities.
Problem 4: Sub-optimal Recrystallization
The final purification step of recrystallization is crucial for obtaining high-purity this compound and can significantly impact the final yield.
Recommendations:
-
Solvent Selection: Acetonitrile (B52724) has been reported as an effective solvent for the recrystallization of this compound, yielding a high-purity product.[1] While acetone (B3395972) is a good solvent for recrystallizing olanzapine, its efficacy for the more polar lactam may vary.[5]
-
Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Washing the Crystals: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.
Quantitative Data Summary
The following table summarizes the reported yields for this compound synthesis under different conditions.
| Starting Material | Oxidizing Agent | Key Reaction Conditions | Reported Yield (%) | Purity (%) | Reference |
| Olanzapine | PTAD | Multi-step synthesis | 7 | Not Specified | [2] |
| Olanzapine | Oxone | 20-25°C, pH adjusted to 6-7 post-reaction | 74.9 - 86.5 | 98.6 - 99.1 | [1] |
Experimental Protocols
High-Yield Synthesis of this compound using Oxone
This protocol is adapted from the method described in patent CN111484460A.[1]
-
Reaction Setup: In a suitable reaction flask, dissolve olanzapine in a mixture of an organic solvent (e.g., N,N-dimethylformamide) and water.
-
Reagent Addition: Add Oxone and sodium hydroxide to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature of 20-25°C.
-
Monitoring: Monitor the progress of the reaction by TLC until the olanzapine spot is no longer visible.
-
Work-up:
-
Adjust the pH of the reaction mixture to 6-7 with 2M hydrochloric acid.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Recrystallize the crude product from acetonitrile to obtain pure this compound.
Signaling Pathways and Workflows
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of a very low yield (e.g., <10%) in my this compound synthesis?
A1: A very low yield is often indicative of sub-optimal reaction conditions. The use of less efficient oxidizing agents or incorrect stoichiometry can significantly reduce the yield. An older reported method had a yield of only 7%.[2] We recommend using the Oxone-based method described in this guide, which has been reported to produce yields upwards of 75%.[1]
Q2: I see a significant amount of side products in my crude reaction mixture. How can I minimize them?
A2: The formation of side products, such as ketothiolactam, is often due to over-oxidation or degradation of the starting material.[2] To minimize these, ensure that the reaction temperature is maintained in the lower range of 20-25°C and that the reaction is not allowed to proceed for an extended period after the olanzapine has been consumed. Monitoring the reaction by TLC is crucial.
Q3: My final product has a low purity even after recrystallization. What can I do?
A3: If the purity is low after recrystallization, consider the following:
-
Recrystallization Solvent: Ensure you are using a suitable solvent. Acetonitrile is recommended for this compound.[1]
-
Number of Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
-
Alternative Purification: If recrystallization is ineffective, column chromatography may be required to separate the lactam from closely related impurities.
Q4: How do I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase for separating olanzapine and its more polar lactam product would be a mixture of a non-polar and a polar solvent, for example, methanol (B129727) and toluene. A reported system for olanzapine and related compounds is methanol:toluene:ammonia (7:3:0.1, by volume).[6] The disappearance of the olanzapine spot indicates the completion of the reaction.
Q5: Is pH control during the reaction important?
A5: While the provided high-yield protocol adds sodium hydroxide at the start, the most critical pH adjustment is during the work-up, where a pH of 6-7 is recommended to neutralize the product for extraction.[1] The basic conditions during the reaction likely facilitate the oxidation process.
Q6: Can I use other oxidizing agents besides Oxone?
A6: While Oxone is reported to be highly effective, other oxidizing agents have been used to study olanzapine degradation, such as hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).[7] However, their efficacy for the specific synthesis of this compound with high yield is not as well-documented as the Oxone method. If you choose to use an alternative oxidant, careful optimization of the reaction conditions will be necessary.
References
- 1. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Simultaneous determination of olanzapine and fluoxetine hydrochloride in capsules by spectrophotometry, TLC-spectrodensitometry and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Olanzapine-Lactam Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olanzapine (B1677200) and encountering stability issues related to its lactam degradation product.
Troubleshooting Guides
Issue: Unexpected Peaks Observed During HPLC Analysis of Olanzapine Samples
Possible Cause: Degradation of olanzapine into its impurities, including olanzapine-lactam.
Troubleshooting Steps:
-
Verify Peak Identity:
-
Compare the retention time of the unexpected peak with a certified reference standard of this compound.
-
Utilize mass spectrometry (MS) detection coupled with HPLC (LC-MS) to confirm the mass-to-charge ratio (m/z) of the impurity. The molecular weight of this compound is 312.4 g/mol .[1]
-
-
Assess Sample Handling and Storage:
-
Light Exposure: Olanzapine is sensitive to light. Ensure samples are protected from light during storage and handling.[2] In serum samples, significant degradation was observed after 48 hours of exposure to 3000 lux.[2]
-
Temperature: Store olanzapine solutions at appropriate temperatures. For instance, in serum, stability is maintained for at least 14 days in darkness at 4-8°C.[2] In solid formulations, degradation is highly temperature-dependent.[3]
-
pH of Solution: Olanzapine is more stable in acidic conditions.[4] A study has shown a half-life of 57 days at 25°C and a pH of 0.70.[4] Consider acidifying your solvent system if appropriate for your experiment.
-
Oxidative Stress: The formation of this compound is a result of oxidative degradation.[5][6] Minimize exposure to oxygen by using degassed solvents or storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Evaluate Formulation Components:
-
Excipients: Certain excipients can catalyze the autoxidation of olanzapine in solid-state formulations.[5] If working with formulations, investigate potential interactions between olanzapine and the excipients.
-
Issue: High Variability in Olanzapine Concentration Measurements
Possible Cause: Ongoing degradation of olanzapine during the experimental workflow.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Minimize the time between sample preparation and analysis.
-
Maintain consistent environmental conditions (light, temperature) for all samples throughout the process.
-
-
Use of Antioxidants:
-
For in-vitro experiments or sample matrices where it is permissible, the addition of an antioxidant like ascorbic acid may help to mitigate oxidative degradation.[6]
-
-
Optimize Analytical Method:
-
Ensure the analytical method is stability-indicating, meaning it can separate the parent drug from its degradation products.
-
Refer to the detailed experimental protocols for validated HPLC and UPLC-MS/MS methods.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a major oxidative degradation product of the antipsychotic drug olanzapine.[1][5] Its formation is proposed to occur through the oxidation and subsequent ring-opening of the thiophene (B33073) ring of the olanzapine molecule.[5] This process is often initiated by oxidative stress.[6]
Q2: What are the main factors that influence the stability of olanzapine in solution?
A2: The stability of olanzapine in solution is primarily affected by:
-
Oxidative Stress: This is a key driver for the formation of this compound and other related impurities.[1][6]
-
pH: Olanzapine exhibits greater stability in acidic solutions.[4]
-
Light: Exposure to light can lead to significant degradation.[2]
-
Temperature: Higher temperatures accelerate the degradation process.[3]
-
Moisture: In solid formulations, moisture can contribute to instability.[3][7]
Q3: What are the recommended storage conditions for olanzapine solutions?
A3: To minimize degradation, olanzapine solutions should be:
-
Stored at refrigerated temperatures (e.g., 4-8°C).[2]
-
Protected from light by using amber vials or storing in the dark.[2]
-
Prepared in an acidic buffer if the experimental design allows.[4]
-
Blanketed with an inert gas if long-term storage is required to prevent oxidation.
Q4: Can formulation excipients affect the stability of olanzapine?
A4: Yes, excipients in solid dosage forms can catalyze autoxidation processes, leading to the formation of this compound and other degradation products.[5] Compatibility studies between olanzapine and excipients are crucial during formulation development.[3]
Q5: What analytical techniques are suitable for monitoring olanzapine stability and detecting this compound?
A5: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and effective methods.[6][8] These techniques allow for the separation and quantification of olanzapine and its degradation products, including this compound.[8]
Data Presentation
Table 1: Stability of Olanzapine in Serum under Different Storage Conditions
| Storage Condition | Duration | Stability |
| Ambient Temperature (on bench) | At least 7 hours | Stable |
| Ambient Temperature (in darkness) | At least 48 hours | Stable |
| Ambient Temperature (exposed to 3000 lux) | 48 hours | Significant degradation |
| 4-8°C (exposed to 550 lux) | > 48 hours, < 1 week | Stable |
| 4-8°C (in darkness) | At least 14 days | Stable |
Data adapted from a study on olanzapine stability in patient serum samples.[2]
Table 2: Linearity of a UPLC-MS/SRM Method for Olanzapine and its Degradation Products
| Analyte | Linear Range (ng/mL) | Regression Coefficient (r²) |
| Olanzapine | 0.017–1.25 | > 0.998 |
| Desmethyl olanzapine | 0.017–1.25 | > 0.998 |
| Olanzapine-N-oxide | 0.017–1.25 | > 0.998 |
| Piperazinium chloride | 0.017–1.25 | > 0.998 |
| This compound | 0.085–6.25 | > 0.998 |
| Cyclic amine | 0.017–1.25 | > 0.998 |
This table summarizes the linear relationship for the quantification of olanzapine and its metabolites/degradation products. Note the higher concentration range for this compound.[8]
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for Olanzapine and Impurities
-
Objective: To separate and quantify olanzapine from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Intersil ODS 3V column (150 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of 10 mM disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724) in a 35:65 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection: UV detection at 254 nm.[6]
-
Run Time: Less than 8 minutes.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
2. Sensitive UPLC-MS/MS Method for Quantification of Olanzapine and Degradation Products in Serum
-
Objective: To achieve sensitive quantification of olanzapine and its metabolites, including this compound, from a biological matrix.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Proposed degradation pathway of olanzapine to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Isomeric Impurities of Olanzapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of olanzapine (B1677200) and its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities of olanzapine?
A1: Olanzapine is an achiral molecule, meaning it does not have enantiomeric or diastereomeric isomers. Therefore, the primary isomeric impurities of concern are constitutional isomers, particularly positional isomers. These can be formed during the synthesis of olanzapine through alternative reaction pathways or as byproducts. While the exact structures of all possible positional isomers are not exhaustively documented in publicly available literature, they would differ in the substitution pattern on the thienobenzodiazepine core. Other closely related impurities include process-related impurities and degradation products, which may not be strictly isomeric but present similar separation challenges due to their structural similarity to olanzapine.
Q2: Which analytical techniques are most effective for separating olanzapine from its isomeric impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for the separation of olanzapine from its related substances, including potential positional isomers.[1][2] Reversed-phase chromatography with C18 or C8 columns is the most common approach. The key to a successful separation lies in the optimization of mobile phase composition, pH, and column temperature to achieve the necessary resolution between olanzapine and its closely related impurities.
Q3: How can I improve the resolution between olanzapine and a closely eluting impurity?
A3: Improving resolution between closely eluting peaks, a common issue with isomeric impurities, can be achieved by systematically adjusting several chromatographic parameters:
-
Mobile Phase Composition: Vary the ratio of the organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.
-
pH of the Mobile Phase: The pH of the aqueous buffer can significantly impact the retention and selectivity of ionizable compounds like olanzapine. Small adjustments to the pH can alter the ionization state of olanzapine and its impurities, leading to changes in their interaction with the stationary phase and potentially improving resolution.
-
Column Chemistry: If resolution is still insufficient on a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the thermodynamics of the partitioning process.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of olanzapine and its isomeric impurities.
Problem 1: Poor Resolution or Peak Co-elution
Symptoms:
-
Two or more peaks are not baseline separated.
-
Shoulders on the main olanzapine peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase composition. | Optimize the mobile phase by systematically varying the organic-to-aqueous ratio. A lower organic content generally increases retention and may improve resolution. |
| Incorrect mobile phase pH. | Adjust the pH of the aqueous buffer. For basic compounds like olanzapine, small changes in pH can significantly affect retention and selectivity. |
| Suboptimal column chemistry. | Try a different column with an alternative stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) to exploit different separation mechanisms. |
| Column aging or contamination. | Flush the column with a strong solvent or replace it if its performance has degraded over time. |
| Inadequate method gradient. | If using a gradient method, make the gradient shallower in the region where the critical peaks elute. |
Problem 2: Peak Tailing
Symptoms:
-
The backside of the peak is wider than the front side (asymmetry factor > 1.2).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol (B1196071) groups on the silica (B1680970) support. |
| Column overload. | Reduce the sample concentration or injection volume. |
| Extracolumn dead volume. | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter. |
| Column deterioration. | Replace the column if it is old or has been subjected to harsh conditions. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
The retention time of olanzapine or its impurities shifts between injections.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases or after a shutdown. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure it is well-mixed. If using a gradient, check the pump's proportioning valves. |
| Leaks in the HPLC system. | Inspect all fittings and connections for any signs of leakage. |
| Unstable column temperature. | Use a column oven to maintain a constant and consistent column temperature. |
Experimental Protocols
Below are detailed methodologies for HPLC and UPLC analysis of olanzapine and its related compounds, which can be adapted for resolving isomeric impurities.
Method 1: RP-HPLC for Olanzapine and Process-Related Impurities[1][2]
| Parameter | Condition |
| Column | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2 M Ammonium Acetate (pH 4.50)B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Method 2: Stability-Indicating RP-HPLC Method[1]
| Parameter | Condition |
| Column | Agilent Octyldecyl silica (TC-C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.3% Triethylamine in water (pH adjusted to 4.0 with acetic acid)B: Methanol |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temperature | 30°C |
Method 3: UPLC Method for Olanzapine and Impurities[3]
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Buffer (e.g., Ammonium Acetate)B: Acetonitrile |
| Gradient | Optimized for separation of specific impurities. A typical gradient might run from a low to a high percentage of organic modifier over a few minutes. |
| Flow Rate | 0.36 mL/min |
| Detection | PDA at 270 nm |
| Column Temperature | 27°C |
| Injection Volume | 1.0 µL |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in olanzapine analysis.
Caption: General experimental workflow for olanzapine impurity analysis.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Olanzapine-Lactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of olanzapine-lactam, a significant degradation product of the atypical antipsychotic drug olanzapine (B1677200). The cross-validation of these methods is critical for ensuring accurate and reliable results in pharmaceutical quality control and stability studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published literature.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to resolve the lactam from other related substances. The following tables summarize the validation parameters for different analytical techniques, providing a basis for objective comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 0.05 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.5% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections provide synopses of typical experimental protocols for the analysis of this compound.
Stability-Indicating HPLC Method
A common approach for the analysis of olanzapine and its degradation products, including this compound, is a stability-indicating reversed-phase HPLC method.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer (pH adjusted to around 3-4) and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection is performed at a wavelength where both olanzapine and this compound show significant absorbance, typically around 254 nm.
-
Sample Preparation: Samples are dissolved in a suitable diluent, often the mobile phase, and filtered through a 0.45 µm filter before injection.
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, olanzapine is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The method should be able to resolve the olanzapine peak from all resulting degradation product peaks, including this compound.
UPLC Method for Impurity Profiling
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
-
Chromatographic System: A UPLC system with a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Detection: PDA detection allows for the monitoring of a range of wavelengths to ensure peak purity and to identify different components.
-
Sample Preparation: Similar to the HPLC method, samples are dissolved in a suitable solvent and filtered.
LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring very low detection limits, such as bioanalytical studies, LC-MS/MS is the method of choice.
-
Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Sample Preparation: For biological matrices, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to remove interferences. For pharmaceutical dosage forms, a simple dilution and filtration may be sufficient.
Visualizations
Olanzapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of olanzapine, leading to the formation of various metabolites. While this compound is primarily a degradation product, understanding the metabolic fate of the parent drug is essential in bioanalytical contexts. The main circulating metabolites of olanzapine are desmethyl olanzapine and olanzapine-10-glucuronide.[1] The conversion to desmethyl olanzapine is mainly catalyzed by CYP1A2, with minor contributions from CYP2D6 and CYP2C8.[1] Olanzapine can also be oxidized to olanzapine N-oxide by FMO3 or CYP2D6, and to 2'-hydroxymethylolanzapine by CYP2D6.[1]
Caption: Major metabolic pathways of olanzapine.
Analytical Method Cross-Validation Workflow
This diagram outlines the logical workflow for the cross-validation of different analytical methods for this compound.
References
Olanzapine Stability: A Comparative Analysis of Degradation in Various Formulations
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of olanzapine (B1677200) degradation across different formulations, supported by experimental data. Understanding the stability of olanzapine, an atypical antipsychotic, is crucial for ensuring its safety, efficacy, and shelf-life.
Olanzapine is susceptible to degradation under various conditions, including exposure to acid, base, oxidation, heat, and humidity. The formulation of the drug product plays a significant role in its stability. This guide summarizes key findings on the degradation of olanzapine in its bulk form versus formulated solid oral dosage forms and discusses the stability of liquid preparations.
Comparative Degradation Analysis
Forced degradation studies are essential in identifying potential degradation products and understanding the intrinsic stability of a drug. The following table summarizes the degradation of olanzapine under different stress conditions, comparing the bulk drug substance to its tablet formulation.
| Stress Condition | Formulation | % Degradation | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | Bulk Drug in 0.1N HCl (heated) | ~20% | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one | [3] |
| Tablet in 0.1N HCl (heated) | Information not available in a comparative format | Not specified in comparative studies | ||
| Alkaline Hydrolysis | Bulk Drug in 0.1 M NaOH (heated) | Significant Degradation | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one | [3] |
| Tablet in 0.1 M NaOH (heated) | Information not available in a comparative format | Not specified in comparative studies | ||
| Oxidative Degradation | Bulk Drug with H₂O₂ | Significant Degradation | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | [4] |
| Solid Oral Formulation (stressed and aged) | Impurities Found | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | [4] | |
| Thermal Degradation | Tablet Formulation (50°C) | Increase in impurity III | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one (III) | [1][3] |
| Thermal & Humidity | Tablet Formulation (50°C / 75% RH) | Increase in impurity III | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one (III) | [1][3] |
| Aqueous Environment | Oral Suspension (refrigerated at 2-8°C) | No major change over 21 days | Not specified | [5] |
Key Observations:
-
Solid-state olanzapine, particularly in tablet formulations, is sensitive to temperature and moisture.[1][3] The presence of excipients, such as lactose (B1674315) monohydrate, can increase the formation of hydrolytic degradation products.[3]
-
Oxidative conditions lead to the formation of specific degradation products resulting from the oxidation of the thiophene (B33073) ring of the olanzapine molecule.[4]
-
An extemporaneously prepared oral suspension of olanzapine in a specific pediatric base was found to be stable for at least 21 days when refrigerated, suggesting that appropriate liquid formulations can maintain stability for a reasonable period.[5]
-
While orally disintegrating tablets (ODTs) offer advantages in administration and patient preference, their chemical stability is expected to be comparable to standard oral tablets, with the primary difference being their rapid disintegration time.[6][7]
-
Long-acting injectable (LAI) formulations of olanzapine are designed for sustained release, and their stability is a critical parameter. However, direct comparative forced degradation studies between LAI and oral formulations were not found in the reviewed literature. The stability of the LAI is attributed to the slow dissolution of the olanzapine pamoate salt in the muscle.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of olanzapine degradation.
Forced Degradation of Olanzapine Bulk Drug and Tablets
This protocol is a composite of methods described in the literature for subjecting olanzapine to various stress conditions to induce degradation.
-
Preparation of Samples:
-
Bulk Drug: A stock solution of olanzapine is prepared in a suitable solvent (e.g., methanol).
-
Tablet Formulation: A number of tablets are accurately weighed, crushed into a fine powder, and a portion equivalent to a specific amount of olanzapine is dissolved in a suitable solvent.
-
-
Stress Conditions:
-
Acidic Hydrolysis: The drug solution is mixed with 0.1 M hydrochloric acid and heated at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: The drug solution is mixed with 0.1 M sodium hydroxide (B78521) and heated under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation: The solid bulk drug or tablet powder is exposed to dry heat at a specific temperature (e.g., 80°C) for 24 hours.
-
Photolytic Degradation: The drug solution or solid powder is exposed to UV light (e.g., 254 nm) or a combination of UV and fluorescent light for a defined period.
-
-
Sample Analysis:
-
After the stress period, the samples are neutralized (if acidic or alkaline) and diluted to a suitable concentration.
-
The samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) in a specific ratio. The pH of the buffer is adjusted to achieve optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where olanzapine and its degradation products show significant absorbance (e.g., 254 nm or 271 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Procedure:
-
Aliquots of the stressed samples are injected into the HPLC system.
-
The chromatograms are recorded, and the peak areas of olanzapine and any degradation products are measured.
-
The percentage of degradation is calculated by comparing the peak area of olanzapine in the stressed sample to that in an unstressed control sample.
-
Degradation products can be identified and characterized using techniques like mass spectrometry (MS) coupled with HPLC (LC-MS).
-
Visualizations
Experimental Workflow for Comparative Degradation Studies
Caption: Experimental workflow for comparing olanzapine degradation.
Olanzapine Degradation Pathways
Caption: Major degradation pathways of olanzapine under stress.
References
- 1. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Olanzapine Orally Disintegrating Tablet: A Review of Efficacy and Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally disintegrating olanzapine review: effectiveness, patient preference, adherence, and other properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of olanzapine long-acting injection: the clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Generic vs. Brand-Name Olanzapine: Focus on Bioequivalence and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of generic and brand-name olanzapine (B1677200), with a focus on bioequivalence and the metabolic profile of the drug. While direct comparative data on the specific metabolite "olanzapine-lactam" in generic versus brand-name formulations is not available in the current body of scientific literature, this guide summarizes the extensive bioequivalence data for the parent drug, olanzapine, and provides detailed experimental protocols for the analysis of its major metabolites. This information is crucial for researchers in the fields of pharmacology, drug metabolism, and clinical drug development.
Bioequivalence of Generic and Brand-Name Olanzapine
The key pharmacokinetic parameters evaluated in these studies are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflects the total amount of drug absorbed.[1][2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) consider two products to be bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the range of 80% to 125%.[1]
The table below summarizes the results from a representative bioequivalence study comparing a generic 10 mg olanzapine tablet to the brand-name product.
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 15.82 (± 3.15) | 15.72 (± 4.25) | 100.6% (97.6% - 110.0%) |
| AUC0-t (ng·h/mL) | 447.19 (± 100.64) | 440.37 (± 98.75) | 101.5% (96.4% - 109.4%) |
| AUC0-∞ (ng·h/mL) | 570.75 (± 130.55) | 558.66 (± 129.57) | 102.2% (97.3% - 109.2%) |
| Data presented as mean (± standard deviation). Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. CI: Confidence Interval. | |||
| Source: Adapted from a single-dose, randomized, crossover bioequivalence study in healthy volunteers.[2] |
The results of these studies consistently demonstrate that generic olanzapine formulations meet the stringent criteria for bioequivalence with the brand-name product.
Olanzapine Metabolism
Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[6][7][8][9] The main cytochrome P450 (CYP) enzyme involved in the oxidative metabolism of olanzapine is CYP1A2, with minor contributions from CYP2D6.[7][9] The flavin-containing monooxygenase (FMO3) system also contributes to the formation of olanzapine N-oxide.[8][9]
The major circulating metabolites of olanzapine are:
-
10-N-glucuronide: This is the most abundant metabolite and is pharmacologically inactive.[9][10]
-
4'-N-desmethylolanzapine: This metabolite is formed via CYP1A2 and is also considered pharmacologically inactive at therapeutic concentrations.[9]
-
2-hydroxymethylolanzapine: A minor metabolite formed via CYP2D6.[7][9]
While the term "this compound" is not explicitly found in the literature describing olanzapine's metabolic pathways, the chemical classification of olanzapine includes "Imidolactam" as an alternative parent, suggesting the presence of a lactam-like structure within the molecule or its potential metabolites.[11] Further research would be required to isolate and identify any minor metabolites that may contain a lactam moiety.
Below is a diagram illustrating the primary metabolic pathways of olanzapine.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of olanzapine and its major metabolites in human plasma, which is a critical component of bioequivalence studies. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific.[12][13][14][15][16][17]
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To isolate olanzapine and its metabolites from plasma proteins and other endogenous components.
-
Procedure:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of olanzapine).
-
Add 250 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
2. Chromatographic Separation: UPLC-MS/MS
-
Objective: To separate olanzapine and its metabolites from each other and from any remaining matrix components before detection.
-
Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
3. Mass Spectrometric Detection
-
Objective: To detect and quantify olanzapine and its metabolites with high specificity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olanzapine: m/z 313.1 → 256.1
-
N-desmethylolanzapine: m/z 299.1 → 256.1
-
Olanzapine N-oxide: m/z 329.1 → 284.1
-
2-hydroxymethylolanzapine: m/z 329.1 → 256.1
-
Internal Standard (Olanzapine-d3): m/z 316.1 → 259.1
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Below is a diagram illustrating the general experimental workflow for a bioequivalence study.
Conclusion
The available scientific evidence strongly supports the bioequivalence of generic and brand-name olanzapine formulations based on the pharmacokinetic parameters of the parent drug. While specific comparative data for "this compound" is currently lacking, the established metabolic pathways and validated analytical methods for olanzapine and its major metabolites provide a solid foundation for any future investigations into minor metabolic products. Researchers can confidently utilize the provided experimental protocols as a starting point for the sensitive and accurate quantification of olanzapine and its metabolites in various biological matrices.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Single dose bioequivalence study of two brands of olanzapine 10 mg tablets in Iranian healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Olanzapine (HMDB0005012) [hmdb.ca]
- 12. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Olanzapine Impurity Profiling: A Comprehensive Guide
This guide provides a comparative overview of olanzapine (B1677200) impurity profiling, aimed at researchers, scientists, and professionals in drug development. It outlines common analytical methodologies, presents a hypothetical inter-laboratory comparison, and details experimental protocols to ensure accurate and reproducible impurity analysis. The control of impurities in active pharmaceutical ingredients (APIs) like olanzapine, an atypical antipsychotic, is crucial for the safety and efficacy of the final drug product.
Data Presentation: A Comparative Analysis
To illustrate the variability and consistency in analytical results across different laboratories, the following table summarizes hypothetical data from an inter-laboratory comparison study on a single batch of olanzapine. The data showcases the quantification of known process-related and degradation impurities.
| Impurity Name | Impurity Type | Laboratory A (% w/w) | Laboratory B (% w/w) | Laboratory C (% w/w) | Mean (% w/w) | Std. Dev. |
| Olanzapine Related Compound A | Process-Related | 0.08 | 0.09 | 0.07 | 0.08 | 0.01 |
| Olanzapine Related Compound B | Process-Related | 0.12 | 0.11 | 0.13 | 0.12 | 0.01 |
| Olanzapine Lactam | Degradation | 0.05 | 0.06 | 0.05 | 0.05 | 0.01 |
| N-Desmethyl Olanzapine | Metabolite/Impurity | 0.03 | 0.04 | 0.03 | 0.03 | 0.01 |
| Unknown Impurity at RRT 1.25 | Unknown | 0.02 | Not Detected | 0.03 | - | - |
This data is for illustrative purposes and does not represent actual experimental results.
Experimental Protocols
A robust and validated analytical method is paramount for accurate impurity profiling. The following is a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of olanzapine and its related substances, synthesized from various published methods.[1][2][3]
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of olanzapine and known impurity reference standards in the diluent to obtain a final concentration of approximately 0.1 mg/mL for olanzapine and 0.001 mg/mL for each impurity.
-
Sample Solution: Accurately weigh and dissolve about 25 mg of the olanzapine API sample in the diluent, and dilute to 50.0 mL with the diluent. Further dilute 5.0 mL of this solution to 25.0 mL with the diluent to get a final concentration of approximately 0.1 mg/mL.
-
Diluent: A mixture of acetonitrile (B52724) and water (50:50 v/v).
2. Chromatographic Conditions
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.[2][4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3V).[2]
-
Mobile Phase A: 0.02 M phosphate (B84403) buffer, pH adjusted to 6.5 with a suitable acid or base.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis and Quantification
Impurity levels are typically quantified using the area normalization method or by using an external standard with a known concentration. The reporting threshold for impurities is generally guided by ICH guidelines.[5]
Visualizing the Workflow and Logic
To better understand the processes involved in olanzapine impurity profiling, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical steps for impurity identification.
Caption: Experimental workflow for olanzapine impurity profiling.
Caption: Logical steps for identifying an unknown olanzapine impurity.
References
Olanzapine-Lactam vs. Olanzapine N-oxide: A Comparative Guide to Their Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of two key olanzapine (B1677200) derivatives: olanzapine-lactam and olanzapine N-oxide. Understanding the distinct pathways and kinetics of their formation is crucial for drug stability testing, metabolite profiling, and optimizing therapeutic outcomes. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying processes to support your research and development efforts.
Overview of Formation Pathways
Olanzapine, an atypical antipsychotic, undergoes transformation through both metabolic and degradation pathways. These processes lead to the formation of various derivatives, including olanzapine N-oxide, a product of enzymatic metabolism, and this compound, which arises from chemical degradation.
Olanzapine N-oxide is a metabolite formed primarily in the liver. Its production is catalyzed by the flavin-containing monooxygenase 3 (FMO3) and to a lesser extent by cytochrome P450 2D6 (CYP2D6)[1][2][3]. This enzymatic conversion is a significant pathway in the in vivo clearance of olanzapine.
This compound , specifically 2-methyl-5,10-dihydro-4H-thieno[2,3-b][4]benzodiazepine-4-one, is not a direct enzymatic metabolite but rather a degradation product[5][6]. Its formation is a result of the oxidative degradation of the olanzapine molecule, particularly through the oxidation and subsequent opening of the thiophene (B33073) ring[6]. This process is often observed during stability studies of solid oral formulations and can be influenced by environmental factors such as temperature and humidity[5].
Comparative Data on Formation
The formation of this compound and olanzapine N-oxide are governed by different mechanisms, which is reflected in their formation kinetics and influencing factors.
| Feature | This compound Formation | Olanzapine N-oxide Formation |
| Nature of Formation | Chemical Degradation | Enzymatic Metabolism |
| Primary Location | Ex vivo (e.g., in solid dosage forms) | In vivo (primarily liver) |
| Key Influencing Factors | Temperature, humidity, oxidative stress, excipients[5][6] | Enzyme activity (FMO3, CYP2D6), genetic polymorphisms, co-administered drugs[1][3] |
| Kinetics | Reported to follow zero-order kinetics in solid state and first-order kinetics in aqueous solution[5][7] | Follows Michaelis-Menten kinetics |
| Catalysts | Autoxidation processes, potentially catalyzed by excipients[6] | Flavin-containing monooxygenase 3 (FMO3), Cytochrome P450 2D6 (CYP2D6)[1][3] |
Quantitative Kinetic Parameters for Olanzapine N-oxide Formation
The following table summarizes the kinetic parameters for the formation of olanzapine N-oxide by human liver microsomes (HLMs) and recombinant FMO3.
| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 13.7 ± 3.4 | 129 ± 11 | [8] |
| Recombinant FMO3 | 8.8 ± 2.1 | 1540 ± 90 | [8] |
Experimental Protocols
In Vitro Formation and Quantification of Olanzapine N-oxide
This protocol describes the determination of olanzapine N-oxide formation kinetics using human liver microsomes.
Materials:
-
Olanzapine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., olanzapine-d3)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLMs (e.g., 0.25 mg/mL), olanzapine (at various concentrations, e.g., 1-100 µM), and potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for olanzapine N-oxide concentration using a validated LC-MS/MS method.
-
Calculate the rate of formation and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Analysis of this compound as a Degradation Product
This protocol outlines a method for the simultaneous quantification of olanzapine and its degradation products, including this compound, in a sample matrix.
Materials:
-
Olanzapine sample (e.g., from stability study of a solid formulation)
-
Acetonitrile (ACN)
-
Formic acid
-
Water
-
Internal standard (e.g., olanzapine-d3)
-
UHPLC-MS/SRM system
Procedure:
-
Extract olanzapine and its degradation products from the sample matrix. For a solid dosage form, this may involve dissolving the crushed tablet in a suitable solvent. For biological samples, protein precipitation with methanol is a common first step.
-
Vortex and centrifuge the sample to separate insolubles.
-
Dry the supernatant under vacuum.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 0.5% acetonitrile with 0.1% formic acid).
-
Inject an aliquot into the UHPLC-MS/SRM system for analysis.
-
Quantify this compound based on a calibration curve prepared with a certified reference standard. The linear range for lactam may be higher than for other metabolites[4].
Visualizing the Pathways
The following diagrams illustrate the distinct formation pathways of olanzapine N-oxide and this compound.
Caption: Formation pathways of olanzapine N-oxide and this compound.
The following workflow illustrates a typical experimental procedure for the analysis of olanzapine and its derivatives.
Caption: A generalized experimental workflow for olanzapine derivative analysis.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 7. Olanzapine degradation kinetics in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
For researchers and professionals in drug development, understanding the stability of a pharmaceutical compound is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of the stability of olanzapine (B1677200), an atypical antipsychotic, and its related compounds. We delve into their degradation pathways under various stress conditions, supported by experimental data and detailed methodologies, to offer a clear perspective on their relative stability.
Olanzapine, a thienobenzodiazepine derivative, is known to be susceptible to degradation under conditions of oxidative, thermal, and photolytic stress. Its stability is a critical quality attribute that can be influenced by formulation, storage conditions, and the presence of excipients. Understanding the degradation products, which are considered related compounds, is crucial for the development of stable formulations and robust analytical methods.
Comparative Stability Analysis
The stability of olanzapine and its related compounds can be inferred from forced degradation studies. These studies subject the drug substance to harsh conditions to accelerate its decomposition, thereby revealing its potential degradation pathways and the resulting degradants. The conditions under which specific related compounds are formed provide insights into their relative stability compared to the parent drug, olanzapine.
| Compound/Impurity Name | Structure | Formation Conditions | Inferred Relative Stability |
| Olanzapine | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine | - | Reference |
| N-Desmethyl Olanzapine | 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine | Process impurity | Generally stable, but can be a precursor to other degradants. |
| Olanzapine Related Compound A | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one | Hydrolytic (acidic and basic conditions), Thermal | Less stable than olanzapine, readily forms under hydrolytic and thermal stress.[1][3][4] |
| Olanzapine Thiolactam Impurity | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | Oxidative, Thermal | Less stable than olanzapine, particularly susceptible to oxidation.[5][6] |
| Olanzapine Lactam Impurity | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | Oxidative, Thermal | Less stable than olanzapine, forms under oxidative stress.[5][6] |
| Olanzapine N-Oxide | 2-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-4H-thieno[2,3-b][1][2]benzodiazepine | Oxidative | Less stable than olanzapine, a primary product of oxidation. |
| Hydroxymethylidene thione | 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][1][7]diazepine-2(3H)-thione | Oxidative | Less stable than olanzapine, identified as an oxidative degradation impurity.[8] |
| Acetoxymethylidene thione | (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][1][7]diazapine-2(3H)-thione | Oxidative | Less stable than olanzapine, another identified oxidative impurity.[8] |
Note: The inferred relative stability is a qualitative assessment based on the conditions leading to the formation of these compounds as degradation products of olanzapine. A compound that forms under milder stress conditions is generally considered less stable.
Key Degradation Pathways
Forced degradation studies have elucidated several key pathways for olanzapine degradation. Oxidation is a major route, leading to the formation of the thiolactam and lactam impurities through modification of the thieno ring. Hydrolysis, particularly under acidic and basic conditions, can lead to the formation of Olanzapine Related Compound A. Thermal stress often accelerates both oxidative and hydrolytic degradation pathways.
Experimental Protocols
A robust stability-indicating analytical method is essential for accurately assessing the stability of olanzapine and quantifying its related compounds. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Protocol: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 4.0) and acetonitrile (B52724) in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of olanzapine reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Sample Solution: For bulk drug, dissolve an accurately weighed quantity in the mobile phase to obtain a similar concentration. For formulated products, extract the drug from the matrix using a suitable solvent, followed by dilution with the mobile phase.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified period as per ICH guidelines.
-
After degradation, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration with the mobile phase before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.
-
Signaling Pathways of Olanzapine
The therapeutic effects of olanzapine are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][9][10][11][12] This dual antagonism is a hallmark of atypical antipsychotics and contributes to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Upon binding to these G-protein coupled receptors (GPCRs), olanzapine modulates downstream signaling cascades.
-
Dopamine D2 Receptor Pathway: By blocking D2 receptors in the mesolimbic pathway, olanzapine reduces dopaminergic neurotransmission.[9] This is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
-
Serotonin 5-HT2A Receptor Pathway: Antagonism of 5-HT2A receptors in the mesocortical pathway is thought to increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms.[1] The 5-HT2A receptor is coupled to the Gq/11 protein, and its blockade by olanzapine inhibits the phospholipase C (PLC) pathway, thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, modulates protein kinase C (PKC) activity and intracellular calcium levels.
References
- 1. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. What are the therapeutic candidates targeting 5-HT2A? [synapse.patsnap.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Olanzapine: a serotonin-dopamine-receptor antagonist for antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Extraction Techniques for Olanzapine and its Lactam Degradant
For researchers, scientists, and professionals in drug development, the efficient extraction and isolation of active pharmaceutical ingredients (APIs) and their related compounds are critical for analysis, quality control, and formulation development. Olanzapine (B1677200), an atypical antipsychotic, and its degradation product, olanzapine-lactam, present unique challenges in their separation from complex matrices. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This comparison focuses on three prevalent techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). While specific quantitative data for the extraction of this compound is limited in publicly available literature, the data presented for olanzapine serves as a strong indicator of the potential efficacy of these methods for its structurally similar lactam derivative. Information on Supercritical Fluid Extraction (SFE) is also included, although detailed experimental data for this application is less common.
Data Summary
The following table summarizes the key quantitative parameters for the different extraction techniques based on studies involving olanzapine.
| Extraction Technique | Typical Recovery Rate (%) | Throughput | Solvent Consumption | Selectivity |
| Solid-Phase Extraction (SPE) | > 87.3[1] | Moderate to High | Moderate | High |
| Liquid-Liquid Extraction (LLE) | ~ 94.8 | Low to Moderate | High | Moderate to High |
| Protein Precipitation (PP) | ~ 103[2] | High | Low | Low |
| Supercritical Fluid Extraction (SFE) | Not Reported | Moderate | Low (CO2) | High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for olanzapine and can be adapted for this compound.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that utilizes a solid sorbent to isolate the analyte from a liquid sample.
Methodology:
-
Cartridge Selection: Oasis® MCX (Mixed-Mode Cation Exchange) cartridges are commonly used for the extraction of basic compounds like olanzapine from biological fluids.[1]
-
Conditioning: The SPE cartridge is first conditioned with 1 mL of methanol (B129727), followed by 1 mL of water. This step activates the sorbent for sample loading.
-
Sample Loading: The pre-treated sample (e.g., saliva, plasma) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed to remove interfering substances. A typical wash sequence includes:
-
3 mL of HPLC grade water
-
3 mL of 0.1 M acetic acid
-
3 mL of 25% methanol in water
-
-
Elution: The analyte of interest is eluted from the cartridge using a suitable solvent. For olanzapine, elution is often achieved with a mixture of 5% aqueous ammonia (B1221849) and methanol (20:80 v/v).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases.
Methodology:
-
Sample Preparation: A known volume of the sample (e.g., plasma, blood) is placed in a test tube. An internal standard may be added at this stage.
-
pH Adjustment: The pH of the aqueous sample is adjusted to be basic (typically > 9) to ensure that olanzapine is in its non-ionized, more organic-soluble form.
-
Solvent Addition: An immiscible organic solvent is added to the sample. Common solvent systems for olanzapine include:
-
n-butanol:cyclohexane (3:47, v/v)[3]
-
diethyl ether:diisopropyl ether (1:1, v/v)
-
-
Extraction: The mixture is vortexed for several minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Collection and Evaporation: The organic layer containing the analyte is carefully transferred to a clean tube and evaporated to dryness. The residue is then reconstituted for analysis.
Protein Precipitation (PP)
Protein precipitation is a rapid and simple method for removing proteins from biological samples, which can interfere with subsequent analysis.
Methodology:
-
Sample Preparation: An aliquot of the biological sample (e.g., whole blood, plasma) is taken.[2]
-
Precipitating Agent Addition: A cold organic solvent, such as acidic methanol (containing 0.6% formic acid), is added to the sample in a specific ratio (e.g., 5:1 solvent to sample).[2]
-
Precipitation: The mixture is vortexed vigorously to ensure complete precipitation of the proteins.
-
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analyte is carefully collected for direct injection or further processing.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each extraction technique.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
References
- 1. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Olanzapine-Lactam Impurity Limits in Global Pharmacopeias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specified limits for Olanzapine-lactam, a known impurity in olanzapine (B1677200) drug substances and products, across major global pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP). This document is intended to assist researchers, scientists, and drug development professionals in navigating the regulatory landscape for this critical impurity.
Executive Summary
Data Presentation: Impurity Limits for this compound
The following table summarizes the specified limits for this compound in the USP, and the guiding principles for the Ph. Eur., and JP.
| Pharmacopeia | Official Name for this compound | Specified Limit |
| United States Pharmacopeia (USP) | Olanzapine Related Compound B | Not More Than 0.50%[3] |
| European Pharmacopoeia (Ph. Eur.) | Not specified in a dedicated monograph. | Governed by ICH Q3A/B guidelines; typically, for a specified impurity, the limit is justified by the manufacturer and approved by regulatory authorities.[4][5] |
| Japanese Pharmacopoeia (JP) | Information not publicly available. | Likely governed by general principles for impurities in pharmaceuticals, similar to ICH guidelines. |
Experimental Protocols
The analytical procedure for the determination of this compound (as Olanzapine Related Compound B) is detailed in the United States Pharmacopeia monograph for Olanzapine Tablets. The method of choice is a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
USP Method for Organic Impurities in Olanzapine Tablets
-
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV 220 nm
-
Column: 4.6-mm × 25-cm; 5-µm packing L7 (Octylsilane chemically bonded to porous silica)
-
Column Temperature: 35°C
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
-
Mobile Phase:
-
A gradient is used, composed of two solutions:
-
Solution A: A mixture of a buffer and acetonitrile (B52724) (48:52). The buffer is prepared by dissolving sodium dodecyl sulfate (B86663) in water, adding phosphoric acid, and adjusting the pH to 2.5 with a sodium hydroxide (B78521) solution.
-
Solution B: A mixture of the same buffer and acetonitrile (70:30).
-
-
-
System Suitability:
-
The system suitability is determined using a solution containing USP Olanzapine RS, USP Olanzapine Related Compound A RS, and USP Olanzapine Related Compound B RS.
-
Resolution: Not less than 3.0 between olanzapine related compound A and olanzapine.
-
Tailing factor: Not more than 1.5 for the olanzapine peak.
-
Relative standard deviation: Not more than 2.0% for the olanzapine peak from replicate injections.
-
Visualization of Pharmacopeial Approaches
The following diagram illustrates the differing approaches of the major pharmacopeias in defining the limits for this compound.
Discussion and Conclusion
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. For this compound, the United States Pharmacopeia provides a clear and specific limit, designating it as Olanzapine Related Compound B and setting the acceptance criterion at not more than 0.50% in olanzapine tablets.[3] This provides a harmonized standard for products marketed in the United States.
In the European Union, the absence of a specific monograph for olanzapine in the Ph. Eur. means that manufacturers must establish their own in-house specifications for impurities.[4][5] These specifications must be justified and are assessed by regulatory authorities as part of the marketing authorization application. The limits for impurities are expected to be in compliance with the International Council for Harmonisation (ICH) Q3A and Q3B guidelines, which provide a framework for the identification, qualification, and reporting of impurities in new drug substances and products.
For the Japanese market, the lack of publicly available information on a specific olanzapine monograph in the JP suggests a similar approach to the Ph. Eur., where impurity limits are likely to be addressed in accordance with general principles of quality control for pharmaceuticals and as part of the individual drug approval process.
References
The Clinical Significance of Olanzapine Metabolites: A Comparative Guide for Researchers
An objective comparison of the correlation between olanzapine (B1677200) and its metabolites with clinical outcomes, supported by experimental data and detailed methodologies.
For researchers and drug development professionals engaged in the therapeutic monitoring of the atypical antipsychotic olanzapine, understanding the clinical relevance of its metabolites is paramount. While therapeutic drug monitoring (TDM) of the parent drug, olanzapine, is increasingly recommended to optimize treatment for schizophrenia and bipolar disorder, the role of its various metabolites in clinical response and adverse effects remains a subject of ongoing investigation. This guide provides a comparative overview of the available evidence on the correlation of olanzapine and its major metabolites with clinical outcomes, with a particular focus on the existing knowledge gap concerning olanzapine-lactam.
Olanzapine Metabolism: A Complex Pathway
Olanzapine undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The main metabolic pathways involve the cytochrome P450 (CYP) isoenzymes CYP1A2 and, to a lesser extent, CYP2D6, as well as flavin-containing monooxygenase 3 (FMO3) and UDP-glucuronosyltransferases (UGTs).[1][2]
The major circulating metabolites are N-desmethyl-olanzapine and 10-N-glucuronide.[2] Other metabolites include 2-hydroxymethyl-olanzapine and olanzapine N-oxide.[2] this compound is considered a degradation product that can be formed through the oxidation and ring-opening of the thiophene (B33073) ring of olanzapine.[3]
Correlation with Clinical Outcomes: A Comparative Analysis
While the metabolites of olanzapine are generally considered to be pharmacologically inactive, some studies have explored their potential association with clinical outcomes.[4] The majority of research has focused on the parent drug, olanzapine, and its primary active metabolite, N-desmethyl-olanzapine. There is a significant lack of data regarding the clinical correlation of this compound levels.
The following tables summarize the available data on the correlation of olanzapine and N-desmethyl-olanzapine with clinical efficacy and side effects.
Table 1: Correlation of Olanzapine and Metabolite Levels with Clinical Efficacy
| Compound | Clinical Outcome Measure | Correlation | Key Findings |
| Olanzapine | PANSS, BPRS | Positive | A therapeutic range of 20-40 ng/mL is suggested for optimal response.[5][6] Concentrations above 9.3 ng/mL have been associated with a higher likelihood of response.[7] A curvilinear relationship has been observed, with response rates decreasing at very high concentrations.[8] |
| N-desmethyl-olanzapine (DMO) | Metabolic Parameters | Negative | Lower plasma DMO concentrations were associated with higher glucose and triglyceride levels.[9] Negative correlations were observed between DMO levels and glucose and insulin, suggesting a potential role in metabolic normalization.[10] |
| This compound | - | Not Established | No studies directly correlating this compound levels with clinical efficacy were identified. |
Table 2: Correlation of Olanzapine and Metabolite Levels with Adverse Effects
| Compound | Adverse Effect | Correlation | Key Findings |
| Olanzapine | Weight Gain, Metabolic Syndrome | Positive | Higher olanzapine concentrations are associated with an increased risk of weight gain and metabolic disturbances.[11] |
| Olanzapine | Extrapyramidal Symptoms (EPS) | Variable | The risk of EPS is generally low with olanzapine but may increase at higher concentrations. |
| N-desmethyl-olanzapine (DMO) | - | Not Established | Limited data available on the direct correlation of DMO with specific adverse effects. |
| This compound | - | Not Established | No studies directly correlating this compound levels with adverse effects were identified. |
Experimental Protocols
Accurate and reliable measurement of olanzapine and its metabolites, along with standardized clinical assessments, are crucial for establishing meaningful correlations.
Analytical Methodology: Quantification of Olanzapine and Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of olanzapine and its metabolites in biological matrices.[12]
Sample Preparation (Protein Precipitation): [13]
-
To 100 µL of plasma or serum, add an internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
LC-MS/MS Conditions (Example): [12]
-
Column: Reversed-phase C18 column (e.g., 2.0 × 100 mm, 3 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.30 mL/min.
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Monitoring: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Clinical Assessment Protocols
Positive and Negative Syndrome Scale (PANSS): The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.[14] Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[14] The assessment is based on a clinical interview and reports from reliable sources over the past week.[15]
Brief Psychiatric Rating Scale (BPRS): The BPRS is an 18-item scale used to measure the severity of a range of psychiatric symptoms.[1] Each item is rated on a 7-point scale of severity from "not present" to "extremely severe".[1] The rating is based on observation and a clinical interview covering the preceding 2-3 days.[16]
Conclusion and Future Directions
The existing evidence strongly supports the therapeutic drug monitoring of olanzapine to optimize clinical outcomes and minimize adverse effects. While some data are emerging on the potential clinical relevance of N-desmethyl-olanzapine, particularly concerning metabolic side effects, there is a clear and significant gap in the literature regarding the correlation of this compound levels with any clinical parameters.
Future research should focus on:
-
Developing and validating sensitive analytical methods for the routine quantification of this compound in clinical samples.
-
Conducting prospective studies to investigate the potential correlation between this compound concentrations and clinical response, as well as the emergence of adverse effects.
-
Elucidating the precise mechanisms of this compound formation in vivo and its potential pharmacological activity.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of the complete metabolic profile of olanzapine and its implications for personalized medicine in the treatment of severe mental illnesses.
References
- 1. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 2. ClinPGx [clinpgx.org]
- 3. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 4. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Therapeutic Reference Range for Olanzapine in Schizophrenia: Systematic Review on Blood Concentrations, Clinical Effects, and Dopamine Receptor Occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine plasma concentrations and clinical response in acutely ill schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical outcome and olanzapine plasma levels in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 16. reap.asia [reap.asia]
Safety Operating Guide
Proper Disposal of Olanzapine-Lactam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Olanzapine-lactam, a known degradation product and impurity of the antipsychotic drug olanzapine (B1677200), requires careful consideration for its disposal due to its inherent toxic properties.[1][2][3] This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.
Hazard and Safety Information
This compound is classified as a hazardous substance.[4] Below is a summary of its key hazard information based on available safety data sheets.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Skin Irritation | Causes skin irritation | H315 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Source: Cayman Chemical Safety Data Sheet, Biosynth Safety Data Sheet
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or protective suit
-
Use in a well-ventilated area or with a fume hood.
Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[4] It is imperative not to dispose of this compound down the drain or in regular household trash .[4] The recommended disposal route is through a licensed hazardous waste disposal company. For laboratory settings, a chemical deactivation step prior to collection by a waste management service can be a prudent measure to reduce the compound's toxicity.
Experimental Protocol: Chemical Deactivation (Hydrolysis)
Studies on olanzapine and related compounds containing lactam rings suggest that they are susceptible to degradation under acidic or basic conditions.[5][6][7] Alkaline hydrolysis, in particular, can be an effective method for opening the lactam ring, leading to the degradation of the molecule.[7]
Disclaimer: The following protocol is a suggested method for the chemical deactivation of this compound based on general chemical principles. It is crucial to perform a small-scale test reaction to validate its effectiveness and safety for your specific circumstances before proceeding with bulk disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Appropriate reaction vessel (e.g., glass beaker or flask)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated fume hood, carefully weigh the this compound waste to be treated.
-
Dissolution: Place the waste in the reaction vessel and add a suitable solvent if necessary to aid dissolution. Based on solubility data, methanol (B129727) or DMSO could be used, but water should be the primary solvent for the hydrolysis reaction.[3]
-
Alkaline Hydrolysis: Slowly add the sodium hydroxide solution to the this compound mixture while stirring. A molar excess of NaOH is recommended to ensure complete hydrolysis.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time may vary, and it is advisable to monitor the degradation of the parent compound using an appropriate analytical technique (e.g., HPLC, TLC) if available.
-
Neutralization: Once the reaction is deemed complete, neutralize the solution by carefully adding an acid (e.g., hydrochloric acid, HCl) until the pH is between 6 and 8. Monitor the pH using indicator strips or a pH meter.
-
Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as "Neutralized this compound Waste" and include the chemical composition.
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining a strong commitment to safety and regulatory compliance, laboratory professionals can effectively manage the disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Personal protective equipment for handling Olanzapine-lactam
Essential Safety and Handling Guide for Olanzapine-Lactam
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound is classified as toxic if swallowed and causes serious eye irritation. It is crucial to handle this compound with care, adhering to the following safety measures.
| Hazard Statement | Precautionary Action |
| Toxic if swallowed (Acute Toxicity - Oral 3, H301) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call for medical help. Do not induce vomiting. |
| Causes serious eye irritation (Eye Irritation 2A, H319) | Wear protective safety goggles or glasses. Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| May cause skin irritation (Skin irritation - Category 2, H315)[1] | Avoid contact with skin. Wear protective gloves and clothing[2]. Immediately remove all soiled and contaminated clothing. Wash skin with plenty of soap and water if contact occurs. |
| May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3, H335)[1] | Use in a well-ventilated area, preferably in a laboratory fume hood[2]. Avoid breathing dust[1]. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Recommended Protection | Specifications and Notes |
| Eyes/Face | Safety goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH (US) approved[2]. |
| Skin/Body | Impervious laboratory coat/clothing | Long-sleeved and flame-resistant clothing is recommended[2]. |
| Hands | Chemical-resistant gloves | The glove material must be impermeable and resistant to the product. Inspect gloves prior to use and wash hands after handling[2]. |
| Respiratory | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator | Recommended as a backup to local exhaust ventilation or when engineering controls are not sufficient. If a respirator is the sole means of protection, a full-face supplied air respirator should be used[2]. In many cases, if handled in a fume hood, additional respiratory protection may not be required. |
Operational and Disposal Plans: A Step-by-Step Guide
Follow these procedural steps for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is highly recommended to minimize inhalation exposure[2].
-
Personal Protective Equipment : Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Safe Handling Practices : Avoid the formation of dust and aerosols[2][3]. Use non-sparking tools. Keep the container tightly sealed when not in use.
2. In Case of a Spill:
-
Minor Spills : For small spills, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum. Dampen the material with water to prevent dusting before sweeping. Place the collected material in a suitable, sealed container for disposal[4].
-
Major Spills : In the event of a large spill, evacuate personnel from the immediate area and move upwind. Ensure adequate ventilation. Only personnel with appropriate PPE should be involved in the cleanup[4].
-
Environmental Precautions : Prevent the spilled material from entering drains, water courses, or the ground[2].
3. First Aid Measures:
-
If Swallowed : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][3].
-
If on Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].
-
If in Eyes : Rinse cautiously with pure water for at least 15 minutes. Consult a doctor[2][3].
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[2].
4. Disposal Plan:
-
Waste Classification : this compound and its container must be disposed of as hazardous waste[4].
-
Disposal Method : Do not dispose of with household garbage or allow it to reach the sewage system. The recommended method of disposal is incineration in a licensed hazardous material disposal facility equipped with an afterburner and scrubber[2].
-
Regulatory Compliance : All disposal activities must be in accordance with federal, state, and local regulations[2][4].
-
Container Disposal : Before discarding empty containers, ensure they are thoroughly cleaned. Scratch out any identifying information on the label to protect privacy[5].
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
